Sartorypyrone A
Description
This compound has been reported in Aspergillus tsunodae and Aspergillus felis with data available.
produced by Neosartorya fischeri FO-5897.; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURTFXVMLMCFA-GISJPLNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Sartorypyrone A: A Technical Guide to its Elucidation in Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have been invaluable in drug discovery and development. Among these, the meroterpenoids, natural products of mixed polyketide and terpenoid origin, represent a class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery of Sartorypyrone A, a meroterpenoid produced by Aspergillus species. The elucidation of its biosynthetic pathway was made possible through a combination of bioinformatics, heterologous expression, and detailed chemical analysis, showcasing a powerful strategy for unlocking the chemical potential of fungi.
Identification of the Sartorypyrone Biosynthetic Gene Cluster (BGC)
The journey to this compound's discovery in Aspergillus fumigatus began with the bioinformatic analysis of its genome. A previously uncharacterized biosynthetic gene cluster (BGC), designated the "spy" cluster, was identified. This cluster was predicted to encode the enzymatic machinery necessary for the synthesis of a meroterpenoid. The spy BGC is comprised of six contiguous genes essential for sartorypyrone biosynthesis.
Heterologous Expression: Activating a Silent Pathway
Many fungal BGCs remain silent under standard laboratory conditions, their metabolic products thus remaining unknown. To overcome this, the spy BGC from A. fumigatus was heterologously expressed in the model fungal host, Aspergillus nidulans.[1] This technique involves transferring the gene cluster into a host organism that has been engineered for efficient production and secretion of secondary metabolites. This "refactoring" of the biosynthetic pathway in a clean genetic background allowed for the production and subsequent identification of the sartorypyrones.[1][2]
Experimental Workflow for Heterologous Expression and Discovery
The overall workflow for the discovery of this compound and its related compounds is a multi-step process that combines genetic engineering with analytical chemistry.
Figure 1: Experimental workflow for the discovery of this compound.
The Sartorypyrone Biosynthetic Pathway
Through a series of targeted gene deletions within the heterologously expressed spy cluster, the function of each gene was elucidated, leading to the proposed biosynthetic pathway for this compound. The pathway begins with the synthesis of the polyketide, triacetic acid lactone (TAL), by the polyketide synthase SpyA.
Figure 2: The proposed biosynthetic pathway of this compound.
Quantitative Data
The heterologous expression of the spy BGC in A. nidulans led to the identification of 12 sartorypyrone-related compounds, including this compound and D. While precise yields can vary between fermentation batches, the following table summarizes the key products identified.
| Compound | Class | Notes |
| This compound | Monocyclic Meroterpenoid | Acetylated derivative of Sartorypyrone D. |
| Sartorypyrone D | Monocyclic Meroterpenoid | A key intermediate in the biosynthesis of this compound. |
| Sartorypyrone F | Bicyclic Meroterpenoid | A novel compound discovered through this pathway. |
| Sartorypyrone G | Bicyclic Meroterpenoid | A novel acetylated meroterpenoid. |
| Triacetic Acid Lactone (TAL) | Polyketide | The initial polyketide backbone of the sartorypyrones. |
Note: Specific mg/L yields for this compound from this specific study are not publicly available. However, similar heterologous expression systems in A. nidulans have reported yields in the range of 1-10 mg/L for other secondary metabolites.[3]
Biological Activity
While extensive biological profiling of this compound is ongoing, preliminary studies and the activities of related pyrone-containing compounds suggest potential therapeutic applications. The following table summarizes known biological activities of similar compounds, providing a basis for future investigation of this compound.
| Compound Class | Biological Activity | Reported Values (for related compounds) | Reference |
| α-Pyrone Derivatives | Antibacterial | MIC values ranging from 12.5 to 100 µg/ml against various bacterial strains. | [4] |
| α-Pyrone Derivatives | Antifungal | MIC values ranging from 12.5 to 100 µg/ml against various fungal strains. | [4] |
| Pyranone Derivatives | Anticancer (Cytotoxicity) | IC50 values in the range of 20-50 µM against various cancer cell lines. | [5] |
Note: The presented values are for related compounds and not specifically for this compound. They serve as an indication of the potential bioactivity of this class of molecules.
Putative Regulatory Network
The expression of secondary metabolite gene clusters in Aspergillus is a tightly regulated process, often controlled by global regulatory proteins and signaling pathways that respond to environmental cues. While the specific transcription factors that directly regulate the spy gene cluster are yet to be fully elucidated, the expression is likely influenced by well-characterized global regulators such as LaeA and VeA. These proteins form a velvet complex that plays a crucial role in coordinating secondary metabolism with fungal development.
Figure 3: A putative signaling pathway for the regulation of sartorypyrone production.
Detailed Experimental Protocols
Heterologous Expression of the spy BGC in A. nidulans
-
Vector Construction: The genes of the spy BGC were amplified from A. fumigatus genomic DNA. Each gene was placed under the control of an inducible promoter (e.g., alcA) in an A. nidulans expression vector.
-
Protoplast Transformation: The expression vectors were introduced into protoplasts of a specially engineered A. nidulans strain. This strain has had several of its own major BGCs deleted to reduce background metabolites, thereby simplifying the detection of new compounds.
-
Selection and Verification: Transformed colonies were selected based on nutritional markers. Successful integration of the spy BGC was confirmed by PCR.
Fermentation and Extraction
-
Inoculation: A spore suspension of the engineered A. nidulans strain was used to inoculate a liquid fermentation medium.
-
Cultivation: The culture was incubated for a specified period (typically 5-7 days) under conditions that induce the expression of the spy genes.
-
Extraction: The mycelium and culture broth were separated. The secondary metabolites were extracted from both fractions using an organic solvent (e.g., ethyl acetate). The organic extracts were then dried and concentrated.
Compound Purification and Characterization
-
Chromatography: The crude extract was subjected to flash chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual sartorypyrone compounds.
-
Structural Elucidation: The structures of the purified compounds were determined using a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the chemical structure and stereochemistry.
-
Microcrystal Electron Diffraction (MicroED): To confirm the relative and absolute stereochemistry of the molecules.
-
Conclusion and Future Perspectives
The discovery of this compound and the elucidation of its biosynthetic pathway in Aspergillus fumigatus through heterologous expression in Aspergillus nidulans exemplifies a powerful approach for natural product discovery. This strategy not only allows for the identification of novel compounds from previously silent gene clusters but also provides a platform for biosynthetic pathway engineering to create novel analogs with potentially improved therapeutic properties. Further investigation into the biological activities of this compound and its derivatives is warranted and holds promise for the development of new drug leads in areas such as oncology and infectious diseases. The detailed methodologies and findings presented in this guide offer a valuable resource for researchers in the field of natural product chemistry and drug development.
References
- 1. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-sartorypyrone-biosynthetic-pathway - Ask this paper | Bohrium [bohrium.com]
- 3. Chlorohydroaspyrones A and B, antibacterial aspyrone derivatives from the marine-derived fungus Exophiala sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp. IMCASMF180035 - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Sartorypyrone A in Aspergillus fumigatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sartorypyrone A, a meroterpenoid with antibacterial properties, is a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. The elucidation of its biosynthetic pathway has been achieved through the heterologous expression of a cryptic biosynthetic gene cluster, designated the spy BGC, in the model fungus Aspergillus nidulans. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic steps, and the chemical intermediates involved. It includes a summary of the key enzymes and their functions, a proposed biosynthetic pathway, and detailed experimental methodologies for the core experiments that led to these discoveries.
The Sartorypyrone Biosynthetic Gene Cluster (spy BGC)
The biosynthesis of sartorypyrones in A. fumigatus is orchestrated by a contiguous six-gene cluster, the spy BGC.[1][2][3] This cluster was identified through bioinformatic analysis and its function was confirmed by heterologous expression in A. nidulans.[1][4] The genes within the spy BGC and their putative functions are summarized in Table 1. The gene cluster is conserved and collinear between different A. fumigatus isolates, such as Af293 and A1163.[4]
Table 1: Genes of the Sartorypyrone Biosynthetic Gene Cluster (spy BGC) in Aspergillus fumigatus
| Gene | Locus ID (Af293) | Proposed Function |
| spyA | Afu8g02360 | Non-reducing polyketide synthase (NR-PKS) |
| spyB | Afu8g02370 | Geranylgeranyl diphosphate synthase |
| spyC | Afu8g02380 | Prenyltransferase |
| spyD | Afu8g02390 | Terpene cyclase |
| spyE | Afu8g02400 | FAD-dependent monooxygenase |
| spyF | Afu8g02410 | Putative hydrolase |
The Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound and related compounds begins with the synthesis of triacetic acid lactone (TAL) by the polyketide synthase SpyA.[1][4] This is followed by a series of enzymatic modifications, including prenylation, cyclization, and oxidation, carried out by the other enzymes in the spy BGC. The heterologous expression of the entire spy BGC in A. nidulans led to the identification of 12 products, including seven previously uncharacterized compounds.[1][4]
The key steps in the proposed biosynthetic pathway are:
-
Polyketide Synthesis: The non-reducing polyketide synthase, SpyA , synthesizes triacetic acid lactone (TAL).[1][4]
-
Prenylation: The geranylgeranyl diphosphate synthase, SpyB , likely produces the geranylgeranyl pyrophosphate (GGPP) precursor. The prenyltransferase, SpyC , then attaches the geranylgeranyl moiety to TAL.
-
Cyclization: The terpene cyclase, SpyD , catalyzes the cyclization of the prenylated intermediate.[4]
-
Oxidation and Rearrangement: The FAD-dependent monooxygenase, SpyE , is proposed to be involved in subsequent oxidative modifications, leading to the formation of the pyrone ring. The role of the putative hydrolase, SpyF , is yet to be fully elucidated but may be involved in the final steps or in the formation of related metabolites.
A diagram of the proposed biosynthetic pathway is presented below.
Caption: Proposed biosynthetic pathway of this compound in A. fumigatus.
Quantitative Data
While the groundbreaking study on the heterologous expression of the spy BGC identified a dozen compounds, specific quantitative yields for each metabolite from the fermentation process were not reported in a tabular format.[1][4] The identification and structural elucidation were the primary focus. However, the study did confirm the production of these compounds through detailed analysis of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relied on a combination of cutting-edge molecular biology and analytical chemistry techniques. Below are detailed methodologies for the key experiments.
Heterologous Expression of the spy BGC in Aspergillus nidulans
The spy BGC from A. fumigatus was heterologously expressed in an A. nidulans host strain engineered for reduced background secondary metabolite production.[1][4]
Protocol:
-
Strain Selection: An A. nidulans strain with deletions of major native biosynthetic gene clusters is used to minimize background metabolites.
-
Gene Amplification and Cloning: Each of the six genes (spyA-F) from the spy BGC is amplified from A. fumigatus genomic DNA using high-fidelity DNA polymerase.
-
Vector Construction: The amplified genes are individually cloned into expression vectors under the control of an inducible promoter, such as the alcA promoter, which is induced by ethanol.
-
Fungal Transformation: The expression constructs are introduced into A. nidulans protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
Selection and Verification: Transformants are selected on appropriate media, and the integration of the expression cassettes is verified by PCR and sequencing.
-
Gene Expression and Metabolite Extraction: Verified transformants are grown in minimal medium with an inducing agent (e.g., ethanol) to induce the expression of the spy genes. After a period of growth, the culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: The crude extract is analyzed by HRESIMS and NMR to identify the produced sartorypyrones and their intermediates.
Caption: Workflow for heterologous expression of the spy BGC.
Gene Deletion for Pathway Interrogation
Targeted gene deletions within the heterologously expressed spy BGC were instrumental in elucidating the function of individual enzymes and identifying biosynthetic intermediates.[4]
Protocol:
-
Construct Design: A deletion cassette is designed to replace the target gene (e.g., spyD) with a selectable marker (e.g., a gene conferring resistance to an antibiotic). The cassette includes homologous flanking regions upstream and downstream of the target gene to facilitate homologous recombination.
-
Cassette Amplification: The deletion cassette is assembled and amplified by fusion PCR.
-
Transformation: The amplified cassette is transformed into the A. nidulans strain carrying the complete spy BGC.
-
Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. Successful gene replacement is confirmed by diagnostic PCR and Southern blot analysis.
-
Metabolite Profiling: The gene deletion mutant is cultivated under inducing conditions, and the metabolite profile is analyzed by HRESIMS and compared to the strain expressing the full BGC to identify accumulated intermediates or shunt products.
Signaling Pathways and Regulation
The regulation of the spy BGC in its native host, A. fumigatus, is not yet fully understood. The biosynthesis of secondary metabolites in fungi is typically controlled by a complex network of regulators, including pathway-specific transcription factors and global regulators that respond to environmental cues. The spy BGC in A. fumigatus does not appear to contain a pathway-specific transcription factor.[5] Therefore, its expression is likely controlled by global regulators of secondary metabolism, such as LaeA and VeA, which are known to control the expression of many silent biosynthetic gene clusters in Aspergillus species. Further research is needed to uncover the specific signaling pathways that govern the production of this compound in A. fumigatus.
Caption: Hypothetical regulation of the spy BGC in A. fumigatus.
Conclusion
The elucidation of the this compound biosynthetic pathway in Aspergillus fumigatus through heterologous expression represents a significant advancement in our understanding of fungal secondary metabolism. This knowledge provides a foundation for the potential bioengineering of novel sartorypyrone analogs with improved therapeutic properties. Future research will likely focus on the intricate regulatory networks controlling the spy BGC, which could lead to strategies for enhancing the production of these bioactive compounds. The detailed experimental approaches outlined in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.
References
- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the Evolution of the Regulatory Circuit Controlling Secondary Metabolism and Development in the Fungal Genus Aspergillus | PLOS Genetics [journals.plos.org]
- 4. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Genetic Blueprint for Sartorypyrone A: A Technical Guide to Biosynthetic Gene Cluster Identification
For Immediate Release
This technical guide provides an in-depth overview of the methodologies employed in the identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing Sartorypyrone A, a meroterpenoid natural product. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, fungal genetics, and drug development.
Introduction
Sartorypyrones are a class of meroterpenoid compounds with reported antibacterial activities.[1] Understanding their biosynthesis at a genetic level is crucial for enabling synthetic biology approaches to produce novel analogs and improve yields. This guide focuses on the 'spy' biosynthetic gene cluster from the pathogenic fungus Aspergillus fumigatus, the elucidation of which was achieved through a combination of heterologous expression and targeted gene deletion.[2]
Data Presentation: Sartorypyrone Biosynthesis Metabolites
The heterologous expression of the spy gene cluster in Aspergillus nidulans and subsequent gene deletion experiments led to the identification and characterization of 12 metabolites, including this compound and several novel compounds.[2] The structural data for key intermediates and final products are summarized below. This data is critical for the structural elucidation of compounds produced during pathway engineering efforts.
Table 1: Key Metabolites Identified from the spy Biosynthetic Gene Cluster
| Compound Name | Molecular Formula | Key Structural Features | Producing Strain (in A. nidulans) |
| Sartorypyrone F (1) | Not specified | Bicyclic meroditerpenoid | Full spy BGC expression strain |
| Sartorypyrone D (2) | Not specified | Monocyclic meroterpenoid | Full spy BGC expression strain |
| This compound (3) | C28H40O5 | Acetylated monocyclic meroterpenoid | Full spy BGC expression strain |
| Sartorypyrone G (4) | Not specified | Acetylated bicyclic meroterpenoid | Full spy BGC expression strain |
| Sartorypyrone E (7) | Not specified | Uncyclized prenylated polyketide | ΔspyD mutant |
| Epoxygeranylgeranyl-triacetate lactone (8) | Not specified | Epoxide-containing uncyclized intermediate | ΔspyD mutant |
| Farnesyl-TAL derivatives (9-11) | Not specified | Shunt products from FPP precursor | ΔspyE mutant |
| Triacetic Acid Lactone (TAL) (12) | C6H6O3 | Polyketide core | spyA expression strain; detected in ΔspyF |
Note: Detailed NMR data for these compounds are available in the supplementary information of the source publication (Lin et al., 2023, Chemical Science).[2]
Experimental Protocols
The following protocols are reconstructed based on the methodologies described in the primary literature for the identification and characterization of the spy gene cluster.[2][3]
Heterologous Expression of the spy Biosynthetic Gene Cluster in Aspergillus nidulans
This protocol outlines the expression of a cryptic BGC from a pathogenic fungus in a model host organism, a key strategy for activating silent gene clusters.
Objective: To express the A. fumigatus spy BGC in an A. nidulans host strain engineered for low background secondary metabolite production.
Materials:
-
Aspergillus fumigatus Af293 genomic DNA
-
Aspergillus nidulans host strain (e.g., a genetic dereplication strain with reduced background metabolites)
-
Expression vectors with inducible promoters (e.g., alcA promoter)
-
PCR reagents (high-fidelity DNA polymerase, primers)
-
Restriction enzymes and DNA ligase (or Gibson Assembly/Yeast Recombinational Cloning reagents)
-
Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
-
Transformation reagents (PEG, CaCl2)
-
Selective growth media
Procedure:
-
BGC Identification: Identify the putative spy BGC in the A. fumigatus Af293 genome (loci Afu8g02350–Afu8g02440) using bioinformatics tools.
-
Gene Amplification: Amplify each gene of the spy cluster (spyA, spyB, spyC, spyD, spyE, spyF) from A. fumigatus gDNA using high-fidelity PCR. Design primers to include appropriate restriction sites or overhangs for cloning.
-
Vector Construction: Clone each amplified gene into an expression vector under the control of an inducible promoter (e.g., alcA(p)). This process is often done sequentially or using multiplex fusion PCR.
-
Host Strain Protoplast Preparation: Grow the A. nidulans host strain in liquid culture. Harvest the mycelia and treat with protoplasting enzymes to remove the cell wall.
-
Transformation: Introduce the expression constructs into the prepared A. nidulans protoplasts using PEG-mediated transformation.
-
Selection and Regeneration: Plate the transformed protoplasts on selective regeneration medium. Select for successful transformants based on marker genes present on the expression vectors.
-
Expression and Metabolite Analysis: Inoculate positive transformants into induction medium (e.g., containing an inducer for the alcA promoter). After a suitable incubation period, extract secondary metabolites from the culture broth and mycelium for analysis by HPLC-MS.
Targeted Gene Deletion in the Heterologous Host
This protocol is essential for determining the function of individual genes within the biosynthetic pathway.
Objective: To create single-gene deletion mutants of the spy BGC in the A. nidulans expression strain to identify pathway intermediates.
Materials:
-
A. nidulans strain expressing the full spy BGC
-
Gene deletion cassettes (e.g., using a split-marker approach with a selectable marker like hygromycin resistance)
-
PCR reagents
-
Protoplasting and transformation reagents
Procedure:
-
Construct Design: For each target gene (e.g., spyD, spyE, spyF), design a deletion cassette. A common method is the split-marker strategy, where two fragments of a selectable marker are fused to the 5' and 3' flanking regions of the target gene, respectively.
-
Cassette Amplification: Generate the deletion cassettes using fusion PCR.
-
Transformation and Selection: Transform the A. nidulansspy-expression strain with the deletion cassettes for the target gene. Select for transformants on a medium corresponding to the selectable marker (e.g., hygromycin). Successful homologous recombination will replace the target gene with the functional marker.
-
Verification: Confirm successful gene deletion in the transformants using diagnostic PCR and/or Southern blotting.
-
Metabolite Profiling: Culture the confirmed deletion mutants under inducing conditions. Extract and analyze their metabolite profiles using HPLC-MS to identify accumulated intermediates or shunt products. For example, deletion of spyD (terpene cyclase) led to the accumulation of uncyclized intermediates Sartorypyrone E and epoxygeranylgeranyl-triacetate lactone.
Analytical Chemistry for Metabolite Identification
Objective: To separate, detect, and structurally elucidate the metabolites produced by the engineered fungal strains.
Apparatus and Conditions:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier like formic acid or acetic acid to improve peak shape.
-
Detection: Diode Array Detector (DAD) for UV-Vis spectra and a mass spectrometer.
-
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
Ionization Mode: ESI positive or negative mode.
-
Analysis: Used to obtain accurate mass measurements for molecular formula determination of the parent ions and their fragments.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Analyses: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on purified compounds.
-
Purpose: To determine the precise chemical structure and relative stereochemistry of the isolated metabolites.
-
-
Microcrystal Electron Diffraction (MicroED):
-
Purpose: Used to determine the absolute and relative stereochemistry of novel compounds that can be crystallized, such as Sartorypyrone F.
-
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the identification of the this compound biosynthetic gene cluster.
Caption: Proposed biosynthetic pathway for this compound and related compounds.
Caption: Experimental workflow for BGC identification and pathway elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
Sartorypyrone A: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Overview of Sartorypyrone A: From Chemical Identity to Biological Activity
This technical guide provides an in-depth overview of this compound, a meroterpenoid natural product with promising biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological effects, and the experimental methodologies used for its characterization.
Chemical Identification
This compound is a fungal metabolite produced by species of the genus Aspergillus, including Aspergillus fischeri.[1][2] Its chemical identity is defined by the following International Union of Pure and Applied Chemistry (IUPAC) names and CAS number:
-
IUPAC Name:
Quantitative Biological Activity
This compound has demonstrated notable bioactivity in several key areas of therapeutic interest, including oncology and infectious diseases. The following table summarizes the available quantitative data on its efficacy.
| Biological Activity | Assay Type | Cell Line/Organism | Metric | Value | Reference |
| Anticancer | Sulforhodamine B (SRB) Assay | MCF-7 (Breast Cancer) | GI₅₀ | 46.3 µM | [3] |
| Anticancer | Sulforhodamine B (SRB) Assay | NCI-H460 (Lung Cancer) | GI₅₀ | 37.3 µM | [3] |
| Anticancer | Sulforhodamine B (SRB) Assay | A375-C5 (Melanoma) | GI₅₀ | 21.5 µM | [3] |
| Antibacterial | Broth Microdilution | Multidrug-resistant Staphylococcus aureus | MIC | 32 µg/mL | [3] |
| Antibiofilm | Crystal Violet Assay | Staphylococcus aureus | Biofilm Reduction | Mass Reduction | [3] |
| Antibiofilm | Crystal Violet Assay | Bacillus subtilis | Biofilm Reduction | Mass Reduction | [3] |
Experimental Protocols
This section details the generalized experimental methodologies employed to ascertain the biological activities of this compound.
Anticancer Activity: Sulforhodamine B (SRB) Assay
The anticancer activity of this compound is determined by the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.[6][7][8]
-
Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at an appropriate density and incubated to allow for cell attachment.[6]
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).[9]
-
Cell Fixation: The cells are fixed in situ by the addition of cold trichloroacetic acid (TCA) and incubated at 4°C for 1 hour.[7]
-
Staining: The plates are washed to remove the TCA, and the cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[6]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[6]
-
Solubilization and Absorbance Measurement: The bound SRB dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at approximately 510-540 nm using a microplate reader.[6][10] The GI₅₀ value, the concentration that inhibits cell growth by 50%, is then calculated.
Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) of this compound against bacterial strains is determined using the broth microdilution method.[11][12][13]
-
Preparation of Inoculum: A standardized bacterial inoculum is prepared from a fresh culture to a specific cell density (e.g., McFarland 0.5 standard).[12]
-
Serial Dilution: this compound is serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.[14]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[11]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][12]
Antibiofilm Activity: Crystal Violet Assay
The ability of this compound to inhibit biofilm formation is quantified using the crystal violet assay.[15][16]
-
Biofilm Formation: Bacterial cultures are grown in 96-well plates in the presence of varying concentrations of this compound to allow for biofilm formation.[17]
-
Washing: After an incubation period, the planktonic (free-floating) bacteria are removed by gently washing the wells.[17]
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.[16]
-
Washing: Excess stain is removed by washing with water.[16]
-
Quantification: The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured at approximately 550-590 nm.[16][17] A reduction in absorbance in the presence of this compound indicates antibiofilm activity.
Biosynthesis of this compound
Recent studies have elucidated the biosynthetic pathway of sartorypyrones in Aspergillus fumigatus, identifying a dedicated biosynthetic gene cluster (BGC), designated as the spy BGC.[18][19][20]
References
- 1. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. zellx.de [zellx.de]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. ableweb.org [ableweb.org]
- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Researchers shed light on how one deadly pathogen makes its chemicals | EurekAlert! [eurekalert.org]
- 20. sciencedaily.com [sciencedaily.com]
Fungal Meroterpenoids: A Technical Guide to Isolation, Characterization, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Fungal meroterpenoids represent a structurally diverse and biologically significant class of natural products. These hybrid molecules, derived from both terpenoid and polyketide or other biosynthetic pathways, exhibit a wide array of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the core aspects of fungal meroterpenoid research, with a focus on data presentation, detailed experimental protocols, and visualization of key processes.
Chemical Diversity and Biological Activities of Fungal Meroterpenoids
Fungi, including species from the genera Penicillium, Aspergillus, Ganoderma, and Stachybotrys, are prolific producers of meroterpenoids.[1][2] These compounds have demonstrated a variety of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[2][3][4] Several meroterpenoids have shown potent activity against various cancer cell lines, while others exhibit significant inhibition of inflammatory mediators.[3][5][6]
Data Presentation: Bioactivity of Selected Fungal Meroterpenoids
The following tables summarize the quantitative bioactivity data for a selection of recently reported fungal meroterpenoids.
Table 1: Cytotoxic Activity of Fungal Meroterpenoids
| Compound | Fungal Source | Cell Line | IC₅₀ (µM) | Reference |
| Penimeroterpenoid A | Penicillium sp. | A549 | Moderate | [5] |
| Penimeroterpenoid A | Penicillium sp. | HCT116 | Moderate | [5] |
| Penimeroterpenoid A | Penicillium sp. | SW480 | Moderate | [5] |
| Aspergienynes O and P | Aspergillus sp. GXNU-Y85 | HeLa | 16.6 - 45.4 | [1][7] |
| Aspergienynes O and P | Aspergillus sp. GXNU-Y85 | A549 | 16.6 - 45.4 | [1][7] |
| Stachybotrychromene A | Stachybotrys chartarum DSMZ 12880 | HepG2 | 73.7 | [8][9] |
| Stachybotrychromene B | Stachybotrys chartarum DSMZ 12880 | HepG2 | 28.2 | [8][9] |
| Penicidone E | Penicillium sp. YT2019-3321 | PATU8988T | 11.4 | [10] |
| Talarine L | Talaromyces sp. HMT-8 | PTP1B | 1.74 | [4] |
| Talarine P | Talaromyces sp. HMT-8 | PTP1B | 3.03 | [4] |
Table 2: Anti-inflammatory Activity of Fungal Meroterpenoids
| Compound | Fungal Source | Assay | Target | Effect | Reference |
| Chizhiene A | Ganoderma lucidum | Western Blot | iNOS | Dose-dependent inhibition | [3][11] |
| Chizhiene C | Ganoderma lucidum | Western Blot | iNOS | Dose-dependent inhibition | [3][11] |
| Chizhiene A | Ganoderma lucidum | Greiss Reagent Test | NO Production | Inhibition | [3][11] |
| Chizhiene C | Ganoderma lucidum | Greiss Reagent Test | NO Production | Inhibition | [3][11] |
| Aspermeroterpene A | Aspergillus terreus GZU-31-1 | LPS-induced RAW 264.7 cells | NO Production | Significant inhibition | [12] |
| Aspermeroterpene B | Aspergillus terreus GZU-31-1 | LPS-induced RAW 264.7 cells | NO Production | Significant inhibition | [12] |
| Aspermeroterpene C | Aspergillus terreus GZU-31-1 | LPS-induced RAW 264.7 cells | NO Production | Significant inhibition | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of fungal meroterpenoids, from isolation and structure elucidation to bioactivity assessment.
Fungal Cultivation and Extraction
Objective: To cultivate the fungal strain and extract the secondary metabolites, including meroterpenoids.
Methodology:
-
Fungal Strain and Cultivation:
-
The desired fungal strain (e.g., Stachybotrys chartarum DSMZ 12880) is maintained on a suitable medium, such as Potato Dextrose Agar (PDA), at 4°C.[8]
-
Seed cultures are prepared by inoculating a liquid medium (e.g., Potato Dextrose Broth) and incubating on a shaker at 150 rpm and 25°C for 3 days in the dark.[8]
-
For large-scale cultivation, solid rice medium is often used. The medium is autoclaved and then inoculated with the seed culture.[13]
-
The production culture is incubated for a specified period (e.g., 3 weeks) at a controlled temperature (e.g., 25°C).[8]
-
-
Extraction:
Isolation and Purification
Objective: To isolate individual meroterpenoids from the crude extract.
Methodology:
-
Initial Fractionation:
-
Purification:
-
The fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the compounds of interest.
-
Fractions containing the target compounds are further purified using semi-preparative or preparative HPLC on a reversed-phase column (e.g., C18).[8][14]
-
A gradient of solvents such as methanol-water or acetonitrile-water is employed to achieve separation.[14]
-
The purity of the isolated compounds is confirmed by analytical HPLC.
-
Structure Elucidation
Objective: To determine the chemical structure of the isolated meroterpenoids.
Methodology:
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Chiroptical Spectroscopy:
Cytotoxicity Assays
Objective: To evaluate the cytotoxic effects of the isolated meroterpenoids on cancer cell lines.
Methodology (Resazurin Reduction Assay): [8]
-
Cell Culture:
-
Human cancer cell lines (e.g., HepG2) are maintained in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., 0.1–100 µM) and incubated for a specified period (e.g., 24 hours).[8]
-
A positive control (e.g., saponin) and a vehicle control (e.g., DMSO) are included.[8]
-
After incubation, a resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
The fluorescence or absorbance is measured using a microplate reader.
-
Cell viability is calculated as the percentage of the control, and the IC₅₀ value is determined.
-
Anti-inflammatory Assays
Objective: To assess the anti-inflammatory potential of the isolated meroterpenoids.
Methodology (Nitric Oxide Production Assay): [3][11][15]
-
Cell Culture:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with FBS and antibiotics.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are pre-treated with non-toxic concentrations of the test compounds for 1-2 hours.[15]
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.[15]
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated in the dark at room temperature for 10-15 minutes.[15]
-
The absorbance at 540 nm is measured, and the concentration of nitrite is determined using a sodium nitrite standard curve.[15]
-
Methodology (Western Blot Analysis for iNOS and COX-2): [3][11]
-
Cell Treatment and Lysis:
-
RAW 264.7 cells are treated with the test compounds and/or LPS as described above.
-
After treatment, the cells are washed with PBS and lysed with a suitable lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
The protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Anti-inflammatory signaling pathway modulated by fungal meroterpenoids.
Experimental Workflow Diagram
Caption: Experimental workflow for bioactivity-guided isolation of meroterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel polycyclic meroterpenoids with protein tyrosine phosphatase 1B inhibitory activity isolated from desert-derived fungi Talaromyces sp. HMT-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stachybotrychromenes A-C: novel cytotoxic meroterpenoids from Stachybotrys sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Sartorypyrone A: A Fungal Meroterpenoid at the Crossroads of Pathogenesis and Therapeutics
An In-depth Technical Guide on the Fungal Secondary Metabolite Sartorypyrone A
Abstract
This compound is a meroterpenoid secondary metabolite, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. Produced by fungi of the genus Aspergillus, including the opportunistic human pathogen Aspergillus fumigatus, sartorypyrones represent a family of bioactive compounds with emerging therapeutic potential.[1] The recent elucidation of their biosynthetic gene cluster has provided a genetic and biochemical blueprint for their formation, enabling further investigation into their physiological role and pharmacological activities.[2][3] While comprehensive data on this compound is still being gathered, related compounds exhibit significant antibacterial, cytotoxic, and anti-inflammatory properties, suggesting its potential as a lead compound for drug development. This technical guide provides a detailed overview of the biosynthesis, known biological activities, and proposed mechanisms of action of this compound and its congeners, along with key experimental methodologies relevant to its study.
Introduction to Fungal Secondary Metabolites
Fungi produce a vast arsenal of low-molecular-weight organic compounds known as secondary metabolites (SMs). Unlike primary metabolites, which are essential for growth and reproduction, SMs mediate the organism's interactions with its environment.[3] They can confer selective advantages by acting as toxins against competitors, signaling molecules, or protective agents against stressors like UV radiation.[4] For pathogenic fungi like Aspergillus fumigatus, SMs are critical virulence factors that contribute to the establishment and progression of infections in human hosts.[2][3]
This compound belongs to the meroterpenoid class of SMs, characterized by a hybrid structure derived from distinct biosynthetic origins. It is produced by several Aspergillus species, and its biosynthetic pathway was recently uncovered through heterologous expression of a previously uncharacterized or "cryptic" biosynthetic gene cluster (BGC) from A. fumigatus.[2][4] Understanding the role and function of this compound is therefore crucial, not only for deciphering the pathogenic strategies of A. fumigatus but also for exploring its potential as a therapeutic agent.
Biosynthesis of Sartorypyrones
The production of sartorypyrones in Aspergillus fumigatus is orchestrated by a contiguous set of six genes within the spy biosynthetic gene cluster (BGC).[3][4] The pathway was elucidated by expressing this cryptic BGC in a specially engineered strain of Aspergillus nidulans, which serves as a clean host for heterologous expression.[2][3] The biosynthetic sequence proceeds through a series of enzymatic transformations, beginning with a polyketide synthase and culminating in a functionalized meroterpenoid.
The key steps are as follows[5]:
-
Polyketide Synthesis: The non-reducing polyketide synthase (NR-PKS) SpyA synthesizes triacetic acid lactone (TAL) through the condensation of acetyl-CoA and malonyl-CoA.
-
Prenylation: The prenyltransferase SpyF attaches a geranylgeranyl pyrophosphate (GGPP) moiety to the TAL core. The GGPP precursor is supplied by the pathway-specific geranylgeranyl pyrophosphate synthase (GGPS), SpyE .
-
Epoxidation: The FAD-dependent monooxygenase (FMO) SpyC epoxidizes the terminal olefin of the geranylgeranyl chain.
-
Cyclization: The terpene cyclase SpyD catalyzes the cyclization of the terpenoid component. SpyD exhibits promiscuity, leading to different cyclization patterns and the formation of diverse sartorypyrone skeletons.
-
Acetylation: Finally, the acetyltransferase SpyB carries out the acetylation of the meroterpenoid scaffold to produce the final sartorypyrone products.
Biological Activities
While this compound is a defined chemical entity, much of the currently available bioactivity data pertains to closely related α-pyrone and aspyrone derivatives. This data provides a strong indication of the likely therapeutic activities of this compound.
Anticancer Activity
Secondary metabolites from fungi are a rich source of anticancer compounds.[6] Although specific quantitative data for this compound is not yet prominent in the literature, related α-pyrone compounds have demonstrated moderate cytotoxic effects against a range of human cancer cell lines.[7] Furthermore, Aszonapyrone A, a structurally similar compound isolated from Neosartorya spinosa, inhibits the NF-κB signaling pathway, which is a key pathway in cancer cell proliferation and survival, with a half-maximal inhibitory concentration (IC₅₀) of 11.6 µM.[8]
Table 1: Cytotoxic Activity of Related α-Pyrone Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Aszonapyrone A | NF-κB Reporter Assay | 11.6 µM | [8] |
| Trichodermic Acid | A549 (Lung) | 51.45 µg/mL | [7] |
| Trichodermic Acid | LN229 (Glioblastoma) | 23.43 µg/mL | [7] |
| Trichodermic Acid | MGC (Gastric) | 39.16 µg/mL | [7] |
| Trichodermic Acid | LOVO (Colon) | 46.97 µg/mL | [7] |
| Trichodermic Acid | MDA231 (Breast) | 42.85 µg/mL |[7] |
Antimicrobial Activity
The α-pyrone structural motif is present in numerous fungal metabolites with known antimicrobial properties. Sartorypyrones have been reported to possess activity against Gram-positive bacteria.[1] Studies on other aspyrone derivatives isolated from marine fungi have shown mild antibacterial activity against pathogenic strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRS) variants.[1]
Table 2: Antibacterial Activity of Related Aspyrone Derivatives
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Chlorohydroaspyrone A | S. aureus | 62.5 µg/mL | [1] |
| Chlorohydroaspyrone A | MRSA | 125 µg/mL | [1] |
| Chlorohydroaspyrone A | MDRS | 125 µg/mL | [1] |
| Chlorohydroaspyrone B | S. aureus | 62.5 µg/mL | [1] |
| Chlorohydroaspyrone B | MRSA | 62.5 µg/mL | [1] |
| Chlorohydroaspyrone B | MDRS | 125 µg/mL |[1] |
Proposed Mechanism of Action: NF-κB Signaling Inhibition
The inflammatory response is a critical component of host defense, but its dysregulation is implicated in numerous chronic diseases, including cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[9][10]
The demonstrated activity of Aszonapyrone A against this pathway suggests a probable mechanism of action for this compound.[8] By inhibiting a key step in this cascade—such as the activation of the IKK complex or the degradation of IκBα—this compound could effectively suppress the downstream inflammatory response. This mechanism would account for both its potential anti-inflammatory and anticancer effects, as chronic inflammation is a known driver of tumorigenesis.
Experimental Methodologies
The study of novel secondary metabolites like this compound requires a multidisciplinary approach combining fungal genetics, analytical chemistry, and pharmacology. The workflow below outlines the key stages from gene cluster identification to bioactivity assessment.
Heterologous Expression of the spy BGC
-
Host Strain: An Aspergillus nidulans strain with deletions in major endogenous BGCs is used to provide a "clean" metabolic background.[2]
-
Gene Cassette Assembly: The six genes of the spy cluster (spyA-F) from A. fumigatus are amplified by PCR. Each gene is fused to an inducible promoter, such as alcA(p), and a terminator sequence. These individual gene cassettes are then assembled into a single construct using fusion PCR or yeast-based homologous recombination.[3]
-
Transformation: The final construct is transformed into A. nidulans protoplasts. Successful transformants are selected using nutritional markers.
-
Expression and Fermentation: Transformed fungal colonies are grown in minimal medium. Expression of the spy BGC is induced by transferring the mycelia to a medium containing an inducer (e.g., threonine for the alcA promoter) and lacking glucose. The culture is incubated for 3-5 days.[4]
Isolation and Structure Elucidation
-
Extraction: The culture filtrate and mycelia are extracted with an organic solvent, typically ethyl acetate. The organic extract is dried and concentrated in vacuo.[11]
-
Purification: The crude extract is subjected to chromatographic separation. This usually involves multiple steps, starting with column chromatography (e.g., silica gel) followed by purification using high-performance liquid chromatography (HPLC) with a C18 column.[11]
-
Structure Determination: The structures of purified compounds are determined using a combination of spectroscopic techniques[12][13]:
-
HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the exact mass and molecular formula.
-
NMR (Nuclear Magnetic Resonance): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure and connectivity of atoms.
-
MicroED (Microcrystal Electron Diffraction): Used to determine the absolute stereochemistry of the molecule from nanocrystals.[3]
-
In Vitro Bioactivity Assays
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:
-
A two-fold serial dilution of the purified compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton).
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
-
-
NF-κB Luciferase Reporter Assay:
-
A human cell line (e.g., HEK293T) is co-transfected with plasmids encoding for an NF-κB-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).
-
After 24 hours, cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
NF-κB signaling is stimulated with an appropriate agent (e.g., TNF-α or LPS).
-
After an incubation period (e.g., 6-8 hours), cells are lysed, and both firefly and Renilla luciferase activities are measured using a luminometer. The ratio of firefly to Renilla activity indicates the level of NF-κB activation.[8]
-
Conclusion and Future Perspectives
This compound and its related fungal metabolites stand as compelling examples of the chemical ingenuity of microorganisms. The successful elucidation of the spy biosynthetic gene cluster in Aspergillus fumigatus has opened the door to understanding how these complex molecules are made and has provided the tools for their engineered production.[2] While direct and extensive biological data for this compound is still emerging, the documented anticancer, antibacterial, and anti-inflammatory activities of its chemical relatives strongly suggest a promising future in drug discovery.[1][7][8]
Future research should focus on several key areas:
-
Scaled-up Production: Optimizing the heterologous expression system or exploring synthetic biology approaches to produce sufficient quantities of this compound for comprehensive preclinical testing.
-
Definitive Bioactivity Profiling: Systematically screening pure this compound against panels of cancer cell lines, pathogenic bacteria, and in various models of inflammation to obtain definitive quantitative data (IC₅₀ and MIC values).
-
Mechanism of Action Studies: Confirming the inhibition of the NF-κB pathway and identifying the specific molecular target of this compound within the cascade.
-
Role in Pathogenesis: Investigating the expression of the spy BGC during A. fumigatus infection to determine the role of sartorypyrones in virulence.
By bridging the gap between fungal genetics and pharmacology, the continued study of this compound will undoubtedly deepen our understanding of fungal secondary metabolism and may yield novel therapeutic leads for treating human disease.
References
- 1. Chlorohydroaspyrones A and B, antibacterial aspyrone derivatives from the marine-derived fungus Exophiala sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-sartorypyrone-biosynthetic-pathway - Ask this paper | Bohrium [bohrium.com]
- 5. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three new α-pyrone derivatives from the plant endophytic fungus Penicillium ochrochloronthe and their antibacterial, antifungal, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Mechanisms of Pleurotus citrinopileatus: Inhibition of MAPK and NF-κB Signaling Pathways, and Activation of ROS/PI3K/Nrf2/HO-1 Signaling Pathway in LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Sartorypyrone A: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sartorypyrone A is a meroterpenoid natural product, a class of compounds derived from a mixed biosynthetic pathway of polyketides and terpenoids.[1] Isolated from fungi of the genus Aspergillus, such as Aspergillus tsunodae and Aspergillus felis, this compound has garnered interest within the scientific community for its potential therapeutic applications.[2] Possessing a unique chemical architecture, this compound has demonstrated notable biological activities, including anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and methodologies related to this compound, aimed at facilitating further research and development.
Molecular Profile
This compound is characterized by a complex chemical structure, the specifics of which are detailed below.
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₅ |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate |
Biological Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines and its inhibitory activity against pathogenic bacteria.
Anticancer Activity
The compound has shown growth inhibitory (GI₅₀) activity against several human cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A375-C5 | Melanoma | 21.5 |
| NCI-H460 | Lung Cancer | 37.3 |
| MCF-7 | Breast Cancer | 46.3 |
Antibacterial Activity
This compound has demonstrated efficacy against Gram-positive bacteria, including multidrug-resistant strains.
| Bacterial Strain | Activity Metric | Value (µg/mL) |
| Staphylococcus aureus (MRSA) | MIC | 32 |
Experimental Protocols
Biosynthesis and Isolation via Heterologous Expression
A robust method for producing this compound and related compounds involves a heterologous expression platform utilizing Aspergillus nidulans.[3][4][5] This approach allows for the elucidation of the biosynthetic pathway and the generation of various sartorypyrones.
Experimental Workflow:
-
Gene Cluster Identification: The biosynthetic gene cluster (BGC) responsible for sartorypyrone production is identified in the native producing organism, such as Aspergillus fumigatus.
-
Heterologous Expression: The identified BGC is transferred into a modified Aspergillus nidulans host strain. This host is often engineered to reduce its native secondary metabolite background, simplifying the detection and purification of the target compounds.
-
Gene Activation and Fermentation: The expression of the transferred genes is induced, and the engineered fungus is cultivated under laboratory conditions.
-
Extraction and Purification: The fungal culture is harvested, and the secondary metabolites are extracted. This compound is then purified from the crude extract using chromatographic techniques.
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound and incubated for another 24 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cytotoxicity is calculated relative to untreated control cells.
Antibacterial Activity Assay (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Putative Mechanism of Action: Anticancer Effects
While the precise signaling pathways affected by this compound are still under investigation, studies on other meroterpenoids suggest a likely mechanism of action involving the inhibition of key cancer-related signaling pathways.[6][7][8] A plausible hypothesis is that this compound may target the PI3K/Akt/mTOR and MAPK (ERK/JNK) pathways, which are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and metastasis.[7]
Putative Mechanism of Action: Antibacterial Effects
The antibacterial mechanism of many terpenoids involves the disruption of the bacterial cell membrane.[9][10] Due to their lipophilic nature, these compounds can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. It is plausible that this compound shares this mechanism of action.
Conclusion
This compound is a promising natural product with demonstrated anticancer and antibacterial activities. The availability of a heterologous expression system for its production opens avenues for further investigation and analog synthesis. Future research should focus on elucidating its precise molecular targets and signaling pathways to fully understand its therapeutic potential. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to advance the study of this compound.
References
- 1. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Meroterpenoids from Daphne genkwa shows promising in vitro antitumor activity via inhibiting PI3K/Akt/mTOR signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activities of Meroterpenoids Isolated from the Brown Alga Cystoseira usneoides against the Human Colon Cancer Cells HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
The Emergence of Sartorypyrone A: A Technical Guide to its Initial Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the initial isolation and characterization of Sartorypyrone A, a meroterpenoid natural product. The discovery of this compound and its biosynthetic pathway has been a significant development, primarily achieved through the heterologous expression of a cryptic biosynthetic gene cluster (BGC) from the pathogenic fungus Aspergillus fumigatus into a specially engineered strain of Aspergillus nidulans. This approach has not only unveiled novel compounds but also provided a blueprint for elucidating other enigmatic secondary metabolite pathways.
Executive Summary
This compound is a diterpene lactone that was identified as a product of a previously uncharacterized biosynthetic gene cluster in Aspergillus fumigatus.[1] Its structure and biosynthesis were elucidated through a combination of heterologous expression, targeted gene deletions, and advanced spectroscopic techniques.[2][3] This document details the experimental protocols for its isolation and purification, presents its key characterization data in a structured format, and visually represents the experimental workflow and biosynthetic logic.
Physicochemical Properties of this compound
This compound is a complex molecule with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₅ | [4] |
| Molecular Weight | 456.6 g/mol | [4] |
| Exact Mass | 456.28757437 Da | [4] |
| IUPAC Name | [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | [4] |
Experimental Protocols
The isolation and characterization of this compound involved a multi-step process, from fungal cultivation to final structure elucidation.
Fungal Strain and Cultivation
The primary production of this compound was achieved using a genetically engineered strain of Aspergillus nidulans. A key step was the heterologous expression of the sartorypyrone biosynthetic gene cluster (spy BGC) from Aspergillus fumigatus in an A. nidulans host.[2][5]
-
Host Strain : Aspergillus nidulans genetic dereplication strain.
-
Gene Cluster : The spy BGC, consisting of six contiguous genes, was introduced into the host.[1]
-
Cultivation : The engineered A. nidulans strain was subjected to large-scale cultivation to produce sufficient quantities of the target compounds.[3]
Extraction and Isolation
Following cultivation, the secondary metabolites were extracted and purified using chromatographic techniques.
-
Extraction : The culture medium was acidified, and the metabolites were extracted.[3]
-
Purification : The crude extract was subjected to flash chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds, including this compound.[3]
Structure Characterization
A suite of advanced analytical techniques was employed to determine the structure of this compound.
-
Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the elemental composition and exact mass of the isolated compounds.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments were conducted to elucidate the chemical structure, including the connectivity and stereochemistry of the molecule.[3]
-
Microcrystal Electron Diffraction (MicroED) : This technique was used to confirm the relative configuration of related sartorypyrones, providing a high-resolution three-dimensional structure from nanocrystals.[2][3]
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Data Type | Key Findings |
| HRESIMS | Provided the exact mass, confirming the molecular formula C₂₈H₄₀O₅. |
| ¹H NMR | Revealed the presence of characteristic protons for the pyrone ring, the diterpene chain, and the cyclohexyl moiety. |
| ¹³C NMR | Confirmed the carbon skeleton, including the carbonyl carbons of the lactone and acetate groups, and the olefinic carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |
Visualizing the Process and Pathway
To better understand the workflow and biosynthesis, the following diagrams are provided.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
The successful isolation and characterization of this compound through heterologous expression represent a significant advancement in the field of natural product discovery.[2][6] This technical guide provides a comprehensive overview of the methodologies employed, from the initial genetic engineering to the final structural elucidation. The detailed protocols and data presented herein serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development, paving the way for further exploration of cryptic biosynthetic pathways and the discovery of novel bioactive compounds.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. exaly.com [exaly.com]
Methodological & Application
Application Note: HPLC Purification of Sartorypyrone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sartorypyrone A is a fungal meroterpenoid with potential biological activities that has garnered interest in the scientific community. It is produced by various Aspergillus species, including Aspergillus felis and has been successfully expressed in heterologous systems like Aspergillus nidulans.[1][2] Effective purification of this compound is crucial for its structural elucidation, biological screening, and further development as a potential therapeutic agent. This application note provides a detailed protocol for the semi-preparative High-Performance Liquid Chromatography (HPLC) purification of this compound, based on established methodologies.
Data Presentation
The following table summarizes the key parameters for the semi-preparative HPLC purification of this compound. These parameters are based on successful purification protocols and can be adapted by researchers based on their specific instrumentation and sample characteristics.
| Parameter | Value/Description | Source |
| Instrumentation | Semi-preparative HPLC system | Lin et al., 2023 |
| Column | Phenomenex Luna C18(2) (250 x 10 mm, 5 µm) | Lin et al., 2023 |
| Mobile Phase A | H₂O + 0.1% Formic Acid | Lin et al., 2023 |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | Lin et al., 2023 |
| Gradient | 10-100% B over 20 min, then 100% B for 5 min | Lin et al., 2023 |
| Flow Rate | 4 mL/min | Lin et al., 2023 |
| Detection | UV at 254 nm | Lin et al., 2023 |
| Retention Time | Variable (dependent on exact conditions) | N/A |
| Purity | >95% (achievable with this method) | N/A |
| Yield | Variable (dependent on expression and extraction efficiency) | N/A |
Experimental Protocols
This section details the methodology for the isolation and purification of this compound, from fungal culture to the final HPLC step.
Fungal Culture and Extraction
Successful isolation of this compound begins with the cultivation of a producing fungal strain. The following is a general procedure that can be adapted for specific strains.
-
Culture Conditions:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized fermentation medium) with spores or mycelia of the this compound-producing fungus.
-
Incubate the culture at an appropriate temperature (typically 25-30 °C) with shaking for a period sufficient for secondary metabolite production (e.g., 7-14 days).
-
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate (EtOAc) three times.
-
Extract the mycelia with a polar organic solvent like methanol (MeOH) or acetone, followed by partitioning with EtOAc.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Sample Preparation for HPLC
-
Dissolve the crude extract in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to a final concentration appropriate for semi-preparative HPLC injection.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Semi-Preparative HPLC Purification
-
Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (e.g., 90% Mobile Phase A and 10% Mobile Phase B).
-
Inject the filtered sample onto the column.
-
Run the gradient program as specified in the data table.
-
Monitor the chromatogram at 254 nm and collect the fraction corresponding to the peak of interest (this compound). The retention time may vary, so it is advisable to first perform an analytical scale run to determine the approximate retention time.
-
Analyze the collected fraction for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the overall workflow for the isolation and purification of this compound from a fungal culture.
Caption: Workflow for this compound Purification.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound involves a complex series of enzymatic reactions, starting from basic metabolic precursors. The key steps are outlined in the signaling pathway diagram below.
Caption: Biosynthetic Pathway of this compound.
References
- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Sartorypyrone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Sartorypyrone A, a meroterpenoid secondary metabolite produced by various fungal species, including Aspergillus fischeri. The protocols outlined below detail methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and structural elucidation based on mass spectral data.
Introduction to this compound
This compound is a polyketide-derived meroterpenoid with a molecular formula of C₂₈H₄₀O₅ and an exact mass of 456.2876 Da. Its structure consists of a diterpene moiety linked to a pyrone ring. The detection and quantification of this compound are crucial for various research areas, including natural product discovery, fungal secondary metabolism studies, and pharmacological investigations.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Cultures
This protocol describes the extraction of this compound from Aspergillus species grown on a solid or in a liquid medium.
Materials:
-
Fungal culture (solid or liquid)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., filter paper or syringe filters)
Procedure:
-
For solid cultures:
-
Excise and chop the agar medium containing the fungal mycelium into small pieces.
-
Submerge the agar pieces in a suitable volume of ethyl acetate.
-
Homogenize the mixture using a blender or homogenizer.
-
Allow the mixture to stand for 24 hours at room temperature for complete extraction.
-
Filter the mixture to separate the organic layer from the solid residue.
-
Repeat the extraction process twice more with fresh ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
For liquid cultures:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Extract the mycelium separately with methanol or chloroform.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.
-
-
Reconstitution:
-
Redissolve the dried extract in a known volume of methanol or a suitable solvent for LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This section provides a general LC-MS method for the detection and analysis of this compound. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (N₂) | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Scan Mode | Full Scan (MS¹) and Targeted MS/MS (Product Ion Scan) |
| Full Scan Range | m/z 100-1000 |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 20-40 eV for fragmentation) |
Data Presentation and Analysis
Identification of this compound
This compound can be identified by its characteristic mass-to-charge ratio (m/z) in the mass spectrum.
Table 1: Key Mass-to-Charge Ratios for this compound Identification
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 457.2948 | 457.2951 |
| [M+Na]⁺ | 479.2768 | 479.2770 |
Note: Observed m/z values may vary slightly depending on instrument calibration and resolution.
The primary method for confirming the presence of this compound is through Extracted Ion Chromatogram (EIC) analysis of its protonated molecule [M+H]⁺ at m/z 457.2948.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Table 2: Predicted Fragment Ions of this compound [M+H]⁺
| Predicted Fragment m/z | Proposed Neutral Loss / Fragment Structure |
| 397.2737 | [M+H - C₂H₄O₂]⁺ (Loss of acetic acid) |
| 273.1849 | Cleavage of the diterpene chain |
| 181.0859 | Fragment corresponding to the pyrone moiety and part of the side chain |
| 137.0597 | Fragment of the diterpene ring system |
Note: These are predicted values and require experimental verification.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation of this compound.
Conclusion
The protocols and data presented provide a foundational framework for the mass spectrometry-based analysis of this compound. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to reliably identify and characterize this important fungal secondary metabolite. Further studies are warranted to experimentally validate the proposed fragmentation pathway and to develop a fully quantitative analytical method.
Application Notes and Protocols for Heterologous Expression of Sartorypyrone A Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the Sartorypyrone A biosynthetic gene cluster (spy) from Aspergillus fumigatus in the model organism Aspergillus nidulans. This powerful technique allows for the consistent production and detailed study of this compound and related novel meroterpenoids, which have potential applications in drug development.
Introduction
Sartorypyrones are a class of meroterpenoid secondary metabolites produced by various fungi. This compound, in particular, has garnered interest due to its biological activities. The biosynthetic gene cluster responsible for its production in Aspergillus fumigatus, designated as the spy BGC, has been identified and successfully expressed in a heterologous host, Aspergillus nidulans.[1][2] This approach circumvents the often challenging native cultivation of the producing organism and allows for genetic manipulation to elucidate the biosynthetic pathway and generate novel derivatives. The spy BGC consists of six contiguous genes essential for the biosynthesis of sartorypyrones.[3][4]
This document outlines the biosynthetic pathway, provides detailed protocols for gene cluster expression and metabolite analysis, and presents the qualitative production data from key research.
This compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound in Aspergillus fumigatus involves a series of enzymatic reactions, starting from the synthesis of a polyketide backbone, followed by terpenoid cyclization and subsequent modifications. The key enzymes are encoded by the spy gene cluster.
A non-reducing polyketide synthase (NR-PKS), SpyA, produces the initial polyketide, triacetic acid lactone (TAL).[1][5] This is followed by prenylation and a series of oxidative and cyclization reactions catalyzed by a terpene cyclase, SpyD, and other tailoring enzymes within the cluster.[2] The final step in the formation of this compound is an acetylation reaction.[2]
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Summary
While the heterologous expression of the spy gene cluster has been shown to successfully produce this compound and other related compounds, specific quantitative production titers have not been extensively reported in the primary literature.[1][2] The following table summarizes the compounds identified from the expression of the spy BGC in A. nidulans.
| Compound | Class | Production Confirmed in A. nidulans | Reference |
| This compound | Meroterpenoid | Yes | [1][2] |
| Sartorypyrone D | Meroterpenoid | Yes | [1][2] |
| Sartorypyrone E | Meroterpenoid | Yes | [2] |
| Sartorypyrone F | Meroterpenoid | Yes (Novel) | [2] |
| Sartorypyrone G | Meroterpenoid | Yes (Novel) | [2] |
| Triacetic Acid Lactone (TAL) | Polyketide | Yes (from SpyA expression) | [1][5] |
Experimental Protocols
The following protocols are adapted from established methods for heterologous expression in Aspergillus nidulans.[5][6][7]
Protocol 1: Construction of Expression Plasmids
This protocol describes the general steps for cloning the spy biosynthetic genes into expression vectors for A. nidulans.
Materials:
-
Aspergillus fumigatus genomic DNA
-
High-fidelity DNA polymerase
-
PCR primers for each spy gene (spyA-spyF)
-
A. nidulans expression vectors (e.g., with inducible promoters like alcA(p))
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotics
-
DNA purification kits
Method:
-
Gene Amplification: Amplify each gene from the spy cluster (spyA to spyF) from A. fumigatus genomic DNA using high-fidelity PCR. Design primers to add appropriate restriction sites for cloning.
-
Vector Preparation: Digest the A. nidulans expression vector(s) with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified spy gene fragments into the prepared expression vectors. Each gene should be placed under the control of an inducible promoter.
-
Transformation into E. coli: Transform the ligation products into competent E. coli for plasmid amplification.
-
Selection and Verification: Select transformed E. coli colonies on antibiotic-containing media. Isolate plasmid DNA and verify the correct insertion of the spy genes by restriction digest and Sanger sequencing.
Protocol 2: Aspergillus nidulans Transformation
This protocol outlines the transformation of the spy gene expression plasmids into A. nidulans protoplasts.
Materials:
-
A. nidulans recipient strain (e.g., a strain with auxotrophic markers for selection)
-
Purified expression plasmids containing the spy genes
-
Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)
-
Osmotic stabilizer (e.g., 1.2 M MgSO4)
-
PEG-CaCl2 solution
-
Minimal media plates for selection
Method:
-
Protoplast Preparation: Grow the recipient A. nidulans strain in liquid culture. Harvest the mycelia and treat with the protoplasting enzyme solution in an osmotic stabilizer to generate protoplasts.
-
Transformation: Mix the generated protoplasts with the purified expression plasmids. Add the PEG-CaCl2 solution to facilitate DNA uptake.
-
Regeneration and Selection: Plate the transformation mixture onto selective minimal media plates. The composition of the media should select for transformants that have incorporated the plasmids.
-
Isolate Transformants: Incubate the plates until colonies appear. Isolate individual colonies for further analysis.
-
Genomic DNA Verification: Confirm the integration of the expression cassettes into the A. nidulans genome by PCR using genomic DNA isolated from the transformants.
Protocol 3: Cultivation and Induction of Gene Expression
This protocol describes the cultivation of the engineered A. nidulans strain and induction of this compound production.
Materials:
-
Confirmed A. nidulans transformant
-
Liquid minimal medium (GMM)
-
Inducer solution (e.g., cyclopentanone for the alcA promoter)[6]
-
Shaking incubator
Method:
-
Inoculation: Inoculate a liquid medium with spores from the engineered A. nidulans strain to a final concentration of 5 x 10^6 spores/mL.[5]
-
Initial Growth: Incubate the culture in a shaking incubator at 37°C for approximately 18-24 hours.[5]
-
Induction: Add the inducer to the culture to activate the expression of the spy genes. For example, add cyclopentanone to a final concentration of 30 mM.[6]
-
Production Phase: Continue the incubation for another 3-5 days to allow for the production and accumulation of this compound and related metabolites.[5]
Protocol 4: Metabolite Extraction and Analysis
This protocol details the extraction of secondary metabolites from the culture and their analysis by HPLC-MS.
Materials:
-
A. nidulans culture from Protocol 3
-
Ethyl acetate
-
Miracloth or cheesecloth
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC-MS system with a C18 column
Method:
-
Harvesting: Separate the mycelia from the culture broth by filtration through Miracloth.
-
Extraction: Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample Preparation: Re-dissolve the dried extract in a known volume of methanol for HPLC-MS analysis.
-
HPLC-MS Analysis: Inject the sample into an HPLC-MS system. Use a C18 column and a water/acetonitrile gradient with 0.1% formic acid to separate the metabolites.[6] Monitor for the expected masses of this compound and other potential products.
Experimental Workflow and Logical Relationships
The overall workflow for the heterologous expression of the this compound biosynthetic genes is a multi-step process that begins with the identification of the gene cluster and culminates in the analysis of the produced metabolites.
Caption: Workflow for heterologous expression of this compound genes.
References
- 1. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemical identification and analysis of Aspergillus nidulans secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Metabolomics Reveals A Complex Response of Aspergillus nidulans to Epigenetic Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for the Quantification of Sartorypyrone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sartorypyrone A is a fungal meroterpenoid, a class of natural products known for their structural diversity and a wide range of biological activities.[1][2][3][4] As interest in the therapeutic potential of this compound and related compounds grows, particularly for their antiproliferative properties, the need for robust and reliable analytical methods for quantification becomes paramount.[2][3][5] These application notes provide detailed protocols for the quantification of this compound in various matrices, primarily fungal extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While validated, commercially available analytical standards for this compound are not widely documented, this guide offers generalized methodologies based on established practices for similar fungal secondary metabolites.[6][7][8][9] These protocols are intended to serve as a starting point for methods that will require in-house validation to ensure accuracy, precision, and reliability for specific research applications.
Data Presentation: Quantitative Method Parameters
The following table summarizes typical performance characteristics for analytical methods used in the quantification of fungal secondary metabolites. These values should be targeted during the validation of a method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 80 - 120% |
| Precision (% RSD) | < 15% | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general method for the quantification of this compound in fungal extracts. It is based on methods developed for other fungal pyrones and should be optimized and validated for this compound.[6][7]
1. Materials and Reagents
-
This compound analytical standard (if available, otherwise a purified and characterized in-house standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
Fungal culture extract containing this compound
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 20% B
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis scan of this compound standard (typically in the range of 254-350 nm for pyrone compounds).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL. Store at -20 °C.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 to 100 µg/mL).
-
Sample Preparation:
-
Extract the fungal culture (mycelium or broth) with a suitable organic solvent (e.g., ethyl acetate, methanol).
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injection.
-
5. Method Validation
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis to determine the coefficient of determination (R²).
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Analyze replicate samples spiked with known concentrations of this compound at low, medium, and high levels within the calibration range. Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (%RSD).
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a more sensitive and selective method for the quantification of this compound, which is particularly useful for complex matrices or low concentrations.[8][9][10]
1. Materials and Reagents
-
Same as for HPLC-UV protocol.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog of this compound, if available, or another meroterpenoid).
2. Instrumentation
-
Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suitable gradient to achieve good separation of this compound from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the precursor ion ([M+H]⁺ or [M-H]⁻) for this compound (C₂₈H₄₀O₅, MW: 456.6 g/mol ) by direct infusion.[11]
-
Fragment the precursor ion to identify characteristic product ions. Select at least two intense and specific transitions for quantification and confirmation.
-
-
Optimization: Optimize MS parameters such as collision energy, declustering potential, and source temperature for the selected MRM transitions.
-
4. Standard and Sample Preparation
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but include the addition of the internal standard at a fixed concentration to all standards and samples.
5. Method Validation
-
Perform a full validation of the method following regulatory guidelines (e.g., FDA, ICH) for bioanalytical method validation. This includes assessing specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability.[12][13][14][15]
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound from fungal cultures.
Hypothetical Signaling Pathway for Antiproliferative Activity
Meroterpenoids have been reported to exhibit antiproliferative activity, potentially through the induction of cell cycle arrest and apoptosis.[1][2][3][5][16] The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anticancer effect. This pathway is a generalized representation and requires experimental validation for this compound.
Caption: Hypothetical signaling pathway for the antiproliferative effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiproliferative Evaluation of Synthetic Meroterpenes Inspired by Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of RP HPLC‐PDA method for simultaneous quantitative analysis of Inoscavin A and Meshimakobnol A and application on some Phellinus mushroom species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. saspublishers.com [saspublishers.com]
- 14. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Sartorypyrone A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methods for producing Sartorypyrone A and its derivatives. Due to the limited information on the total chemical synthesis of this compound in published literature, this document focuses on the well-established biosynthetic routes utilizing heterologous gene expression. Additionally, general chemical strategies for the synthesis of the core 4-hydroxy-2-pyrone scaffold are presented to aid researchers interested in synthetic approaches.
Section 1: Biosynthetic Production of this compound Derivatives
The most effective method reported for the production of this compound and its analogs is through the heterologous expression of the sartorypyrone biosynthetic gene cluster (BGC), often referred to as the 'spy' BGC, from Aspergillus fumigatus in a host organism such as Aspergillus nidulans. This approach allows for the production of a variety of sartorypyrone-related compounds.
Overview of the Biosynthetic Pathway
The biosynthesis of this compound begins with the non-ribosomal peptide synthetase-polyketide synthase (NR-PKS) SpyA, which produces triacetic acid lactone (TAL). TAL is then prenylated by the prenyltransferase SpyF. Subsequent enzymatic modifications, including cyclization and oxidation, lead to the formation of the diverse family of sartorypyrone natural products.
Caption: Proposed biosynthetic pathway for this compound and its derivatives.
Experimental Protocol: Heterologous Expression in Aspergillus nidulans[1][2][3]
This protocol outlines the key steps for expressing the sartorypyrone BGC in A. nidulans and isolating the resulting compounds.
1.2.1. Strain and Vector Preparation:
-
Host Strain: An Aspergillus nidulans strain suitable for heterologous expression, often a derivative with reduced background secondary metabolite production, is used.
-
Gene Cluster: The sartorypyrone ('spy') BGC is amplified from the genomic DNA of Aspergillus fumigatus.
-
Vector Construction: The genes of the 'spy' cluster are cloned into suitable A. nidulans expression vectors, placing them under the control of inducible promoters (e.g., alcA promoter). This may require the construction of multiple vectors for the entire gene cluster.
1.2.2. Transformation of Aspergillus nidulans
-
Protoplast Formation: Protoplasts of the A. nidulans host strain are generated by enzymatic digestion of the fungal cell wall.
-
PEG-Mediated Transformation: The expression vectors containing the 'spy' BGC are introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
Selection: Transformed protoplasts are regenerated on selective media to isolate successful transformants.
1.2.3. Fermentation and Induction:
-
Cultivation: Positive transformants are cultivated in a suitable liquid medium (e.g., minimal medium with a specific carbon source).
-
Induction: Expression of the 'spy' BGC is induced by adding an appropriate inducer to the culture medium (e.g., ethanol or threonine for the alcA promoter).
-
Incubation: The cultures are incubated for a period of 3-7 days with shaking to allow for the production of secondary metabolites.
1.2.4. Extraction and Purification of Sartorypyrone Derivatives:
-
Extraction: The fungal mycelium is separated from the culture broth by filtration. Both the mycelium and the broth are extracted with an organic solvent (e.g., ethyl acetate).
-
Concentration: The organic extracts are combined and concentrated under reduced pressure.
-
Chromatographic Purification: The crude extract is subjected to chromatographic separation techniques such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate individual sartorypyrone derivatives.
-
Characterization: The structures of the purified compounds are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data from Biosynthetic Production
The yields of sartorypyrone derivatives from heterologous expression systems can vary depending on the specific compound, host strain, and culture conditions. The following table summarizes representative data for compounds identified from the expression of the 'spy' BGC in A. nidulans.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sartorypyrone F | C28H40O5 | 456.6 | A new bicyclic meroditerpenoid. |
| Sartorypyrone G | C28H38O5 | 454.6 | A new bicyclic meroditerpenoid. |
| Sartorypyrone E | C28H40O6 | 472.6 | Previously characterized in the literature. |
| Epoxygeranylgeranyl-TAL | C26H38O6 | 446.6 | A biosynthetic intermediate. |
| Dihydroxyfarnesyl-TAL | C21H30O6 | 378.5 | A new compound resulting from the use of farnesyl pyrophosphate as a substrate. |
| 17-methoxy-16-hydroxyfarnesyl-TAL | C22H32O7 | 408.5 | A new compound resulting from the use of farnesyl pyrophosphate as a substrate. |
| Epoxyfarnesyl-TAL | C21H28O6 | 376.4 | A new compound resulting from the use of farnesyl pyrophosphate as a substrate. |
| Triacetic Acid Lactone (TAL) | C6H6O3 | 126.1 | The polyketide precursor to the sartorypyrone family.[1][2][3][4] |
Section 2: General Chemical Synthesis Strategies for the 4-Hydroxy-2-Pyrone Core
While a total synthesis of this compound has not been reported, the 4-hydroxy-2-pyrone core is a common structural motif in natural products, and several general synthetic methods have been developed. These can serve as a starting point for the chemical synthesis of this compound derivatives.[5][6][7]
Workflow for General Pyrone Synthesis
Caption: General workflow for the chemical synthesis of 4-hydroxy-2-pyrone derivatives.
Key Synthetic Methodologies
2.2.1. Cyclization of 1,3,5-Tricarbonyl Compounds: [6]
This is a common biomimetic approach.
-
General Protocol:
-
Condensation of a 1,3-dicarbonyl compound (e.g., an acetoacetic ester) with an aldehyde or another carbonyl compound to form a 1,3,5-tricarbonyl intermediate.
-
The intermediate is then cyclized, often under acidic or basic conditions, to yield the 4-hydroxy-2-pyrone ring.
-
The specific reagents and conditions can be varied to introduce different substituents onto the pyrone ring.
-
2.2.2. Cyclization of Alkynes: [6]
This method provides a route to polysubstituted pyrones.
-
General Protocol:
-
Synthesis of an acetylenic 1,3-dicarbonyl compound.
-
Transition metal-catalyzed cyclization (e.g., using gold or other carbophilic catalysts) of the alkyne onto one of the carbonyl groups to form the 4-hydroxy-2-pyrone.
-
This method has been applied to the synthesis of various natural products containing the 4-hydroxy-2-pyrone moiety.
-
2.2.3. Modification of Readily Available Pyrones: [6]
-
General Protocol:
-
Start with a commercially available or easily synthesized 4-hydroxy-2-pyrone, such as triacetic acid lactone (TAL) or dehydroacetic acid.[3][8]
-
Utilize the reactivity of the pyrone ring to introduce substituents at various positions through reactions such as alkylation, acylation, or condensation reactions.
-
Conclusion
The production of this compound and its derivatives is currently best achieved through biosynthetic methods, specifically the heterologous expression of the corresponding gene cluster in a suitable fungal host. This approach provides access to a range of complex natural products. For researchers interested in a de novo chemical synthesis, the general methods for constructing the 4-hydroxy-2-pyrone core provide a solid foundation for developing a synthetic route to these challenging and biologically interesting molecules. Further research into the total chemical synthesis of this compound is needed to provide alternative and potentially more flexible routes to these compounds and their analogs for drug discovery and development.
References
- 1. Microbial synthesis of triacetic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 3. Triacetic acid lactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unlocking Fungal Pharmacy: A CRISPR-Cas9 Approach to Elucidate Sartorypyrone A Biosynthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sartorypyrones are a class of fungal meroterpenoids with potential therapeutic applications. Understanding their biosynthesis is crucial for harnessing their full potential through metabolic engineering and synthetic biology approaches. This document provides a detailed guide to utilizing CRISPR-Cas9 technology for studying the biosynthesis of Sartorypyrone A, focusing on the "spy" biosynthetic gene cluster (BGC) from the pathogenic fungus Aspergillus fumigatus. The protocols outlined herein are based on the successful heterologous expression and gene characterization of this pathway in the model organism Aspergillus nidulans.
The "spy" BGC in A. fumigatus is comprised of six contiguous genes responsible for the production of this compound and related compounds.[1] Targeted gene disruption using CRISPR-Cas9 is a powerful tool to elucidate the function of each gene in the pathway, identify pathway intermediates, and potentially generate novel derivatives.
Data Presentation
The following table summarizes the key genes in the this compound ("spy") biosynthetic gene cluster and the observed metabolic products upon their individual deletion in a heterologous Aspergillus nidulans expression system. While precise yields were not detailed in the primary literature, the qualitative impact on the metabolic profile is presented.
Table 1: Genes of the this compound (spy) Biosynthetic Gene Cluster and Metabolite Production in Gene Deletion Mutants.
| Gene ID (A. fumigatus Af293) | Gene Name | Proposed Function | Key Metabolites Detected in Deletion Mutant |
| Afu8g02400 | spyA | Non-reducing polyketide synthase (NR-PKS) | Accumulation of Triacetic Acid Lactone (TAL) |
| Afu8g02360 | spyB | Acetyltransferase | Absence of this compound and Sartorypyrone C |
| Afu8g02370 | spyC | FAD-dependent monooxygenase | Accumulation of Sartorypyrone D |
| Afu8g02390 | spyD | Terpene cyclase | Absence of cyclic meroterpenoids |
| Afu8g02380 | spyE | Geranylgeranyl pyrophosphate (GGPP) synthase | Absence of geranylgeranylated compounds |
| Afu8g02410 | spyF | Prenyltransferase | Absence of prenylated polyketides |
Data compiled from the findings of Lin et al., 2023.
Experimental Protocols
This section provides a detailed methodology for CRISPR-Cas9-mediated gene deletion to study the this compound biosynthetic pathway heterologously expressed in Aspergillus nidulans.
Protocol 1: CRISPR-Cas9 Mediated Gene Deletion of a spy Gene in Aspergillus nidulans
1. Target Selection and sgRNA Design: a. Identify the target gene within the "spy" BGC to be deleted (e.g., spyA). b. Use a gRNA design tool to select a 20-nucleotide protospacer sequence targeting the gene of interest. The protospacer must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
2. Vector Construction: a. Synthesize two complementary oligonucleotides encoding the chosen 20-bp sgRNA spacer sequence. b. Anneal the oligonucleotides to generate a double-stranded DNA fragment. c. Clone the annealed sgRNA cassette into a suitable Aspergillus CRISPR-Cas9 expression vector. This vector should contain the Cas9 nuclease under a constitutive or inducible promoter and a selection marker (e.g., hygromycin resistance).
3. Preparation of a Repair Template: a. To facilitate homology-directed repair (HDR), a repair template is required. This can be a selectable marker cassette flanked by 50-bp homology arms corresponding to the regions upstream and downstream of the target gene's open reading frame. b. Alternatively, for marker-less deletion, a short single-stranded or double-stranded DNA fragment containing the upstream and downstream homology arms can be used to promote non-homologous end joining (NHEJ) with a small deletion.
4. Protoplast Preparation and Transformation: a. Grow the A. nidulans strain heterologously expressing the "spy" BGC in liquid minimal medium. b. Harvest the mycelia and digest the cell walls using a suitable enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts. c. Co-transform the protoplasts with the CRISPR-Cas9 plasmid and the repair template using a polyethylene glycol (PEG)-calcium chloride-mediated method.
5. Selection and Screening of Transformants: a. Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin). b. Isolate individual transformant colonies. c. Screen for successful gene deletion by PCR using primers flanking the target gene locus. A successful deletion will result in a smaller PCR product (in the case of marker-less deletion) or a larger product (if a marker has been inserted). d. Confirm the deletion by Sanger sequencing of the PCR product.
Protocol 2: Metabolite Extraction and Analysis
1. Fungal Cultivation: a. Inoculate the confirmed gene deletion mutants and the wild-type expression strain into a suitable liquid production medium. b. Incubate the cultures under conditions known to promote secondary metabolite production (e.g., specific temperature, shaking speed, and duration).
2. Metabolite Extraction: a. Separate the fungal mycelia from the culture broth by filtration. b. Extract the mycelia with an organic solvent such as ethyl acetate or methanol. c. Extract the culture filtrate with an equal volume of ethyl acetate. d. Combine the organic extracts and evaporate to dryness under reduced pressure.
3. LC-MS Analysis: a. Resuspend the dried extract in a suitable solvent (e.g., methanol). b. Analyze the extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and compare the metabolic profiles of the wild-type and mutant strains. c. Compare the retention times and mass spectra with known standards of this compound and other related compounds to confirm their identities.
Visualizations
Caption: Experimental workflow for CRISPR-Cas9 mediated study of this compound biosynthesis.
Caption: Proposed biosynthetic pathway of this compound.
References
Application Notes and Protocols for Sartorypyrone A Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sartorypyrone A is a fungal secondary metabolite with potential biological activities that is of growing interest in pharmaceutical research.[1] A thorough understanding of its stability profile is critical for the development of this compound as a potential therapeutic agent. These application notes provide detailed protocols for conducting comprehensive stability testing of this compound, including forced degradation studies and long-term stability evaluation, in accordance with the International Council for Harmonisation (ICH) guidelines.[2]
The provided protocols are designed to identify potential degradation pathways, establish the intrinsic stability of the molecule, and support the development of a stability-indicating analytical method, which is crucial for ensuring the quality, safety, and efficacy of any potential drug product. The primary analytical technique recommended is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and robust method for the analysis of small molecules in the pharmaceutical industry.[3][4]
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers
-
Photostability chamber
-
Calibrated HPLC system with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Volumetric flasks and pipettes
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase to be used in the HPLC analysis.
Forced Degradation (Stress) Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2][5] The α-pyrone chemical structure of this compound suggests potential susceptibility to hydrolysis, oxidation, and photolysis.[6]
3.2.1 Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Analyze the samples by HPLC.
3.2.2 Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at room temperature and monitor the degradation. Due to the potential for rapid degradation of pyrones in alkaline conditions, frequent time points are recommended (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Analyze the samples by HPLC.
3.2.3 Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Analyze the samples by HPLC.
3.2.4 Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points (e.g., 0, 24, 48 hours), withdraw a sample, prepare a 100 µg/mL solution in the mobile phase, and analyze by HPLC.
3.2.5 Photostability Testing
Photostability testing should be conducted according to ICH Q1B guidelines.[7][8]
-
Expose a solid sample of this compound and a solution (100 µg/mL in mobile phase) to a light source capable of emitting a standardized spectrum (e.g., a xenon lamp or a suitable fluorescent lamp).
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near-ultraviolet radiation.[7]
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
After the exposure period, prepare a 100 µg/mL solution from the solid sample and analyze both the exposed solid and solution samples, along with their respective dark controls, by HPLC.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.[3][4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended for initial method development).
-
Column Temperature: 30°C
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method will be demonstrated by its ability to resolve the this compound peak from all degradation product peaks in the forced degradation samples.
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are performed to establish the shelf-life and recommended storage conditions.
-
Store this compound samples in controlled stability chambers under the following conditions as per ICH guidelines:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
The testing frequency for long-term studies should be sufficient to establish the stability profile, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.
-
At each time point, analyze the samples for appearance, assay of this compound, and degradation products using the validated stability-indicating HPLC method.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and well-structured tables.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (RT, min) |
| Control | 0 | 100.0 | 0 | - |
| 1N HCl, 60°C | 2 | 95.2 | 1 | 12.5 |
| 8 | 85.1 | 2 | 12.5, 15.8 | |
| 24 | 70.3 | 3 | 12.5, 15.8, 18.2 | |
| 1N NaOH, RT | 0.5 | 60.5 | 2 | 10.1, 14.3 |
| 2 | 25.1 | 3 | 10.1, 14.3, 17.9 | |
| 3% H₂O₂, RT | 8 | 90.7 | 1 | 16.4 |
| 24 | 78.4 | 2 | 16.4, 20.1 | |
| 80°C | 24 | 98.5 | 0 | - |
| 48 | 96.2 | 1 | 22.3 | |
| Photostability | - | 88.9 | 2 | 11.8, 19.5 |
Table 2: Long-Term and Accelerated Stability Data for this compound
| Storage Condition | Time (months) | Appearance | This compound Assay (%) | Total Degradation Products (%) |
| 25°C/60% RH | 0 | White Powder | 99.8 | <0.1 |
| 3 | White Powder | 99.5 | 0.2 | |
| 6 | White Powder | 99.2 | 0.3 | |
| 12 | White Powder | 98.9 | 0.5 | |
| 40°C/75% RH | 0 | White Powder | 99.8 | <0.1 |
| 3 | White Powder | 97.1 | 1.2 | |
| 6 | White Powder | 94.5 | 2.8 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound stability assessment.
Potential Degradation Pathway
Based on the α-pyrone structure, a potential hydrolytic degradation pathway under basic conditions is proposed. The lactone ring is susceptible to opening.
Caption: Potential degradation of this compound via hydrolysis.
References
- 1. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
challenges in Sartorypyrone A purification from complex mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Sartorypyrone A from complex mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Low Yield of this compound After Extraction
Problem: The initial extraction from the fungal culture broth results in a lower than expected yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete Cell Lysis | Ensure complete disruption of fungal mycelia to release intracellular metabolites. Consider using mechanical methods like sonication or bead beating in conjunction with solvent extraction. |
| Suboptimal Solvent Choice | This compound is a meroterpenoid with moderate polarity. Ethyl acetate is a commonly used solvent for extraction. If yields are low, consider a sequential extraction with solvents of increasing polarity, such as dichloromethane followed by ethyl acetate, to optimize recovery. |
| Degradation During Extraction | Avoid prolonged exposure to harsh conditions. If using heat, maintain a temperature below 40-50°C. Protect the extract from light to prevent photodegradation. |
| Emulsion Formation | The presence of lipids and other amphipathic molecules in the fungal extract can lead to stable emulsions, trapping this compound. To break emulsions, try adding a saturated NaCl solution or centrifuging at high speed. |
Poor Separation During Chromatography
Problem: Co-elution of this compound with structurally similar impurities, such as Sartorypyrone D or other biosynthetic intermediates, during HPLC.
Experimental Protocol: Preparative HPLC for this compound
A common method for the purification of this compound involves a two-step chromatography process: initial cleanup with flash chromatography followed by final purification using semi-preparative HPLC.
-
Flash Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
-
Semi-preparative HPLC:
-
Column: A C18 reversed-phase column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. Fine-tuning the gradient is crucial for separating closely related compounds. Start with a shallow gradient to maximize resolution between this compound and its analogs.
-
Detection: UV detection at a wavelength of around 254 nm is suitable for detecting the pyrone chromophore.
-
| Potential Cause | Suggested Solution |
| Inadequate Mobile Phase Composition | Optimize the mobile phase gradient. For reversed-phase HPLC, a shallow gradient of acetonitrile in water often provides the necessary resolution to separate this compound from its less polar analogs. The addition of a small percentage of an acid, such as formic acid (0.1%), can improve peak shape. |
| Column Overloading | Injecting too much crude extract can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
| Presence of Isomers | This compound and its analogs may exist as isomers with very similar retention times. Employing a longer column with a smaller particle size can enhance separation efficiency. Experimenting with different stationary phases (e.g., phenyl-hexyl) may also improve resolution. |
| Matrix Effects | Complex mixtures from fungal extracts can interfere with the separation. A preliminary clean-up step using solid-phase extraction (SPE) with a C18 cartridge can remove highly polar or non-polar impurities prior to HPLC. |
Product Degradation During Purification
Problem: Loss of this compound during purification steps, indicated by the appearance of new, unidentified peaks in the chromatogram.
| Potential Cause | Suggested Solution |
| pH Instability | This compound may be susceptible to degradation under strongly acidic or basic conditions. Maintain the pH of your mobile phase and any aqueous solutions within a neutral to slightly acidic range (pH 4-7). |
| Temperature Sensitivity | Avoid excessive heat during solvent evaporation and other steps. Use a rotary evaporator at a temperature below 40°C. Store purified fractions at low temperatures (-20°C or below) to prevent degradation. |
| Solvent-Induced Degradation | While common chromatography solvents like methanol and acetonitrile are generally suitable, prolonged exposure could potentially lead to degradation. It is advisable to minimize the time the purified compound spends in solution and to store it as a dried solid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: The most common impurities are other members of the sartorypyrone family that share the same biosynthetic pathway. These include Sartorypyrone D and Sartorypyrone E, as well as other uncyclized prenylated polyketides that are precursors in the pathway. These compounds are structurally very similar, making their separation challenging.
Q2: What is a good starting point for developing an HPLC method for this compound analysis?
A2: A good starting point for analytical HPLC is a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a gradient elution. A mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice. A typical gradient might be: 10-90% B over 20 minutes, followed by a wash and re-equilibration step. The flow rate is usually set at 1 mL/min, and UV detection at 254 nm.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: The identity of this compound should be confirmed using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) will provide the accurate mass and molecular formula. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. Purity can be assessed by the sharpness and symmetry of the peak in the HPLC chromatogram and the absence of significant impurity signals in the NMR spectra.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any biologically active compound, standard laboratory safety procedures should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. The toxicological properties of this compound are not fully characterized, so it should be handled with care.
Visualizations
Caption: Experimental workflow for this compound purification.
Technical Support Center: Optimizing Sartorypyrone A Production in Fungal Fermentation
Welcome to the technical support center for the optimization of Sartorypyrone A production. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species are known to produce it?
A1: this compound is a fungal secondary metabolite belonging to the meroterpenoid class of compounds. These compounds are derived from both polyketide and terpenoid biosynthetic pathways.[1] this compound has been identified in various fungal species, most notably within the genera Aspergillus and Penicillium. Key producers include Aspergillus fumigatus and species formerly classified under Neosartorya, such as Neosartorya fischeri.[2] The biosynthetic gene cluster responsible for its production in Aspergillus fumigatus has been identified, facilitating targeted genetic approaches for yield improvement.[3][4]
Q2: What are the primary factors influencing the yield of this compound in fermentation?
A2: The production of this compound, like many fungal secondary metabolites, is highly sensitive to environmental and nutritional cues. The primary factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[5][6] The interplay between these parameters is critical, and optimization typically requires a systematic approach.[7]
Q3: Is it better to use a native producing strain or a heterologous expression system?
A3: Both approaches have distinct advantages. Optimizing a native producer can be more straightforward as the metabolic machinery is already in place. However, native strains often have low yields and complex regulatory networks that can hinder overproduction.[8] Heterologous expression, for instance, using a model fungus like Aspergillus nidulans, allows for the introduction of the this compound biosynthetic gene cluster into a host that is well-characterized and optimized for fermentation, potentially leading to higher and more consistent yields.[4][9]
Q4: How can I confirm the identity and purity of my extracted this compound?
A4: Confirmation of this compound requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV detector is used for initial identification and quantification based on retention time and UV absorbance. For definitive structural confirmation, techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Suboptimal Media Composition | The carbon-to-nitrogen ratio is critical. Systematically test different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). Refer to the Media Optimization Data table below for illustrative starting points. |
| Incorrect Fermentation pH | The optimal pH for secondary metabolite production in Aspergillus and Penicillium species is often slightly acidic to neutral.[10] Monitor and control the pH of the culture throughout the fermentation. Test a range from pH 4.5 to 7.0. |
| Inappropriate Temperature | Fungal growth and secondary metabolism are highly temperature-dependent. The optimal temperature for many relevant Aspergillus and Penicillium species is between 25°C and 30°C.[10][11] Growth at suboptimal temperatures can significantly reduce yield. |
| Poor Aeration/Agitation | This compound biosynthesis is an aerobic process. Insufficient dissolved oxygen can be a major limiting factor. Optimize agitation and aeration rates to ensure adequate oxygen transfer without causing excessive shear stress on the mycelia.[12][13][14] |
| Incorrect Harvest Time | Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Perform a time-course experiment, harvesting samples every 24-48 hours to determine the peak production time, which can be between 6 to 14 days.[11] |
Problem 2: Inconsistent Yields Between Batches
| Possible Cause | Recommended Solution |
| Inoculum Variability | Standardize the inoculum preparation. Use a consistent spore concentration or a specific volume of a pre-culture of a defined age and density to initiate each fermentation.[7] |
| Media Component Variability | The quality and composition of complex media components like peptone and yeast extract can vary between suppliers and even between lots.[9] For critical experiments, test components from different suppliers or purchase larger single lots. |
| Inconsistent Physical Parameters | Ensure that pH, temperature, agitation, and aeration are precisely controlled and monitored in every fermentation run. Small deviations can lead to significant differences in yield. |
Data Presentation: Fermentation Parameter Optimization
Disclaimer: The following data is illustrative and based on typical optimization results for secondary metabolites in Aspergillus and Penicillium species. Specific values for this compound may vary and should be determined empirically.
Table 1: Illustrative Effect of Carbon Source on Relative this compound Yield
| Carbon Source (at 40 g/L) | Nitrogen Source | Relative Yield (%) |
| Glucose | Yeast Extract | 85 |
| Sucrose | Yeast Extract | 100 |
| Maltose | Yeast Extract | 92 |
| Lactose | Yeast Extract | 45 |
Table 2: Illustrative Effect of pH and Temperature on Relative this compound Yield
| pH | Temperature | Relative Yield (%) |
| 5.0 | 25°C | 75 |
| 5.0 | 30°C | 88 |
| 6.0 | 25°C | 95 |
| 6.0 | 30°C | 100 |
| 7.0 | 25°C | 80 |
| 7.0 | 30°C | 90 |
Table 3: Illustrative Effect of Agitation and Aeration on Relative this compound Yield
| Agitation (rpm) | Aeration (vvm) | Relative Yield (%) |
| 150 | 0.5 | 60 |
| 150 | 1.0 | 75 |
| 200 | 1.0 | 100 |
| 200 | 1.5 | 92 |
| 250 | 1.0 | 85 (potential shear stress) |
Experimental Protocols
Protocol 1: Fungal Inoculum and Fermentation
-
Strain Activation: Culture the selected fungal strain (e.g., Aspergillus fumigatus) on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C until sporulation is abundant.
-
Spore Suspension: Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Spore Counting: Determine the spore concentration using a hemocytometer.
-
Seed Culture: Inoculate 100 mL of seed culture medium (e.g., Yeast Extract Peptone Dextrose - YPD) in a 250 mL flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubation: Incubate the seed culture for 48 hours at 28°C with shaking at 180 rpm.
-
Production Fermentation: Inoculate 1 L of production medium in a bioreactor with 5% (v/v) of the seed culture.
-
Fermentation Conditions: Maintain the fermentation at 28°C, pH 6.0 (controlled with 1M HCl and 1M NaOH), with an agitation of 200 rpm and an aeration rate of 1.0 vvm for 10-14 days.
Protocol 2: Extraction of this compound
-
Harvest: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation (5000 x g for 20 minutes) or filtration.
-
Broth Extraction: Transfer the supernatant (culture broth) to a separatory funnel.
-
Solvent Partitioning: Add an equal volume of ethyl acetate to the broth. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect Organic Phase: Collect the upper ethyl acetate layer. Repeat the extraction process two more times to maximize recovery.
-
Combine and Dry: Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further analysis.
Protocol 3: Quantification by HPLC-UV
-
Sample Preparation: Dissolve the crude extract in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC System: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
-
Start with 85:15 (Water:Acetonitrile)
-
Ramp to 0:100 over 20 minutes
-
Hold at 0:100 for 5 minutes
-
Return to 85:15 over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluent using a UV detector at the absorbance maximum for this compound (typically around 245 nm and 330 nm).
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for addressing low this compound yield.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Physiological characterization of secondary metabolite producing Penicillium cell factories [research.chalmers.se]
- 5. mdpi.com [mdpi.com]
- 6. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chemijournal.com [chemijournal.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 13. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Resolution of Sartorypyrone A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Sartorypyrone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic resolution challenging?
A1: this compound is a meroterpenoid natural product produced by fungi of the genus Aspergillus.[1] Its complex structure, typical of many fungal secondary metabolites, can lead to challenges in chromatographic separation, such as co-elution with structurally similar analogs and matrix components. Achieving high resolution is crucial for accurate quantification, isolation, and characterization.
Q2: What is a good starting point for developing an HPLC method for this compound analysis?
A2: A good starting point for method development is to use a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of water and an organic solvent like acetonitrile or methanol, with a small amount of acid modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q3: What detection wavelength should I use for this compound?
A3: Fungal polyketides and meroterpenoids often exhibit UV absorbance in the range of 210-400 nm. For initial method development, monitoring at a lower wavelength (e.g., 210 nm or 220 nm) can provide a general chromatogram of all components. A more specific wavelength can be determined by obtaining a UV spectrum of a purified or partially purified sample of this compound. Based on literature for similar compounds, a wavelength around 254 nm could also be a good starting point.
Q4: I am observing peak tailing for this compound. What are the common causes and solutions?
A4: Peak tailing for compounds like this compound on reversed-phase columns is often due to interactions with residual silanol groups on the silica-based stationary phase. This is particularly common for compounds with polar functional groups. Adding a small percentage (0.05-0.1%) of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the silanol groups and reduce these secondary interactions, leading to more symmetrical peaks. Other potential causes include column overload, low buffer concentration, or a void in the column packing.
Troubleshooting Guide
This guide addresses specific issues you may encounter while optimizing the chromatographic resolution of this compound.
Problem 1: Poor Resolution and Co-eluting Peaks
If you are observing poor resolution between this compound and other components in your sample, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Detailed Steps:
-
Modify the Gradient Profile:
-
For early eluting, poorly resolved peaks: Make the initial part of the gradient shallower (i.e., a slower increase in the organic solvent percentage).
-
For late-eluting, broad peaks: A steeper gradient can help to sharpen the peaks.
-
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider a different column chemistry. A phenyl-hexyl or a C8 column can offer different selectivity compared to a standard C18 column.
-
Optimize the Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.
Problem 2: Peak Tailing
Peak tailing can compromise resolution and accurate integration. The following diagram illustrates a troubleshooting process for this issue.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to addressing peak tailing in chromatography.
Detailed Steps:
-
Add or Increase an Acidic Modifier: The most common cause of tailing for this class of compounds is interaction with acidic silanol groups on the stationary phase. Adding 0.1% formic acid or 0.05% trifluoroacetic acid to the mobile phase can significantly improve peak shape.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound. For acidic compounds, a lower pH (around 2.5-3.5) can suppress ionization and reduce tailing.
-
Reduce Sample Load: Injecting a smaller volume or a more dilute sample can rule out column overload as the cause of tailing.
-
Check Column Health: Persistent tailing may indicate a deteriorating column. Flushing the column or replacing it may be necessary.
Experimental Protocols
Analytical HPLC Method Development
This protocol outlines a general approach for developing an analytical HPLC method for the separation and quantification of this compound.
Experimental Workflow for Analytical Method Development
Caption: A typical workflow for developing an analytical HPLC method.
Detailed Method Parameters:
| Parameter | Recommended Starting Conditions |
| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, 2.7-5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Scouting Gradient | 10% to 90% B over 20-30 minutes |
| Flow Rate | 0.5 - 1.5 mL/min (for 4.6 mm ID column) |
| Column Temperature | 25 - 40 °C |
| Detection | UV, 210-400 nm (start with 220 nm and 254 nm) |
| Injection Volume | 5 - 20 µL |
Semi-Preparative HPLC for Isolation
This protocol provides a general framework for scaling up an analytical method to a semi-preparative scale for the isolation of this compound.
Scaling from Analytical to Semi-Preparative HPLC
| Parameter | Guideline for Scaling |
| Column | Use a column with the same stationary phase but larger dimensions (e.g., 10-22 mm ID, 150-250 mm length). |
| Flow Rate | Scale the flow rate proportionally to the square of the column diameter ratio: New Flow Rate = Old Flow Rate x (New Diameter / Old Diameter)². |
| Injection Volume | Increase the injection volume based on the increased column capacity. This may require some empirical optimization. |
| Gradient Time | The gradient time should be adjusted to maintain a similar separation profile. A good starting point is to keep the gradient volume (gradient time x flow rate) proportional to the column volume. |
| Sample Loading | Dissolve the crude or partially purified extract in a minimal amount of a solvent compatible with the initial mobile phase conditions to ensure sharp injection bands. |
Example Semi-Preparative Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 10 mm ID, 250 mm length, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Optimized based on the analytical separation. |
| Flow Rate | 4 - 8 mL/min |
| Detection | UV, at the optimal wavelength determined from the analytical run. |
| Fraction Collection | Collect fractions based on the elution of the target peak, either manually or using an automated fraction collector. |
References
troubleshooting Sartorypyrone A instability during storage
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability issues with Sartorypyrone A during storage. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound standard over time, even when stored at low temperatures. What could be the cause?
A1: The instability of this compound during storage can be attributed to several factors, primarily related to its chemical structure, which contains a potentially reactive α-pyrone lactone ring and a diterpenoid side chain.[1][2] Potential causes for degradation, even at low temperatures, include:
-
Hydrolysis: The lactone ring in the α-pyrone structure can be susceptible to hydrolysis, especially if the sample is exposed to moisture or non-anhydrous solvents.
-
Oxidation: The double bonds within the diterpenoid side chain may be prone to oxidation, particularly if the storage container is not properly sealed or if the sample is repeatedly exposed to air.
-
Light Sensitivity: Although not specifically documented for this compound, many complex organic molecules are sensitive to light, which can catalyze degradation reactions.
-
pH Sensitivity: The α-pyrone ring system can be unstable under alkaline conditions, potentially leading to ring-opening or polymerization.[3]
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound may not always be visually apparent. However, you might observe the following:
-
Appearance of new peaks in analytical chromatograms: When analyzing your sample by techniques like HPLC or LC-MS, the emergence of new, smaller peaks alongside the main this compound peak is a strong indicator of degradation.
-
Changes in color: While this compound is typically a white or off-white solid, the formation of degradation products could potentially lead to a yellowish or brownish discoloration over time.
-
Reduced biological activity: If you are using this compound in functional assays, a noticeable decrease in its expected biological effect could indicate that the compound has degraded.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: While specific, validated long-term storage conditions for this compound are not extensively published, based on the general properties of similar compounds (diterpene lactones and α-pyrones), the following storage practices are recommended:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage (days to a few weeks), 2-8°C may be acceptable, but validation is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
-
Light: Protect from light by using amber-colored vials or by wrapping the storage container in aluminum foil.
-
Moisture: Store in a desiccated environment to prevent hydrolysis. Use of a desiccator or storing with a desiccant is advised.
-
Solvent: If stored in solution, use a dry, aprotic solvent. Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept at -80°C under an inert atmosphere.
Q4: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
A4: To confirm degradation and identify potential degradation products, a systematic analytical approach is necessary.
-
Comparative Analysis: Analyze the suspect sample alongside a freshly prepared standard of known concentration and purity using a high-resolution analytical technique like HPLC-UV or LC-MS. A decrease in the peak area of this compound and the appearance of new peaks in the suspect sample would confirm degradation.
-
Mass Spectrometry (MS): LC-MS analysis can provide the molecular weights of the degradation products. This information can be used to hypothesize the chemical transformations that have occurred (e.g., addition of oxygen from oxidation, loss of a functional group).
-
Forced Degradation Studies: To proactively understand potential degradation pathways, you can perform forced degradation studies. This involves subjecting a fresh sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyzing the resulting degradation products. This can help in identifying the likely degradants you might encounter during routine storage.
Quantitative Data Summary
| Storage Condition | Timepoint | This compound Purity (%) | Key Degradant 1 (%) | Key Degradant 2 (%) |
| -20°C, Dark, Desiccated | 0 Months | 99.5 | < 0.1 | < 0.1 |
| 6 Months | 99.2 | 0.2 | 0.1 | |
| 12 Months | 98.8 | 0.5 | 0.2 | |
| 4°C, Dark, Desiccated | 0 Months | 99.5 | < 0.1 | < 0.1 |
| 1 Month | 98.0 | 1.0 | 0.5 | |
| 3 Months | 95.2 | 2.5 | 1.3 | |
| 25°C, Ambient Light | 0 Months | 99.5 | < 0.1 | < 0.1 |
| 1 Week | 90.1 | 5.2 | 2.8 | |
| 1 Month | 75.3 | 12.8 | 6.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Store aliquots of this stock solution under various conditions to be tested (e.g., different temperatures, light exposures).
-
At each time point, dilute an aliquot of the stored sample and a freshly prepared standard to the same working concentration (e.g., 10 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak area of this compound in both the stored sample and the fresh standard chromatograms.
-
Calculate the percentage of remaining this compound in the stored sample relative to the fresh standard.
-
Monitor the appearance and growth of any new peaks, which represent degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Sartorypyrone A Production in Aspergillus Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address contamination issues encountered during the production of Sartorypyrone A in Aspergillus cultures. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during Aspergillus cultivation for this compound production.
Problem 1: No or Low Yield of this compound
| Possible Cause | Observation | Recommended Solution |
| Contamination | Visible microbial growth (bacteria, other fungi), changes in media color or turbidity.[1][2] | Immediately discard contaminated cultures to prevent cross-contamination. Review and reinforce aseptic techniques.[3] Consider using antifungal or antibacterial agents if the culture is irreplaceable, but be aware of potential impacts on metabolism.[4] |
| Incorrect Culture Conditions | Slow or no growth of Aspergillus. | Optimize culture parameters such as temperature, pH, and aeration, as these significantly impact secondary metabolite production.[5] |
| Inappropriate Media Composition | Healthy fungal growth but no this compound production. | Different media compositions can significantly affect secondary metabolite profiles.[2][6] Experiment with various carbon and nitrogen sources to find the optimal medium for this compound biosynthesis.[3][7] |
| Genetic Instability of the Strain | Gradual decrease in this compound yield over successive subcultures. | Return to a cryopreserved stock of a high-yielding isolate. Regularly re-culture from glycerol stocks to maintain strain viability.[8] |
Problem 2: Visible Contamination in the Aspergillus Culture
| Type of Contamination | Visual & Microscopic Characteristics | Immediate Action & Prevention |
| Bacterial | Cloudy or turbid medium, sometimes with a yellowish tint.[9] Under the microscope, small, motile rod-shaped or spherical cells are visible.[2] | Discard heavily contaminated cultures.[9] For mild contamination, consider washing the culture with sterile PBS and using antibiotics like penicillin/streptomycin, though this is a temporary solution.[9] To prevent recurrence, ensure strict aseptic technique and sterilize all media and equipment properly.[3] |
| Fungal (Yeast) | Medium may remain clear initially but turn yellowish over time.[9] Round or oval budding cells are visible under the microscope.[9] | Discard the culture. If the culture is invaluable, attempt rescue by washing with PBS and using an antifungal agent like amphotericin B, though this can be toxic to the Aspergillus culture.[9] Prevent by maintaining a clean work environment and regularly sanitizing incubators and hoods.[10] |
| Fungal (Mold) | Filamentous growth, often appearing as fuzzy colonies on the surface of the medium.[2] | Discard the culture immediately to prevent the spread of spores.[10] Thoroughly decontaminate the work area, incubator, and any shared equipment. Review air filtration systems in the laboratory.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in Aspergillus cultures?
A1: The most common sources of contamination include:
-
Personnel: Improper aseptic technique, such as talking over open cultures, not wearing appropriate personal protective equipment (PPE), or inadequate hand washing.[3]
-
Reagents and Media: Using non-sterile media, supplements, or water.[1]
-
Equipment: Contaminated incubators, laminar flow hoods, pipettes, or glassware.[1]
-
Environment: Airborne fungal spores or bacteria from dust or unfiltered air.[7]
Q2: How can I detect contamination early?
A2: Early detection is crucial. Regularly inspect your cultures for:
-
Visual Changes: Look for any cloudiness (turbidity) in liquid cultures or the appearance of distinct colonies on solid media.[6] A change in the color of the pH indicator in your medium can also signal bacterial or fungal growth.[1]
-
Microscopic Examination: A quick check under a microscope can reveal the presence of bacteria, yeast, or foreign fungal hyphae and spores.[2]
Q3: What is the impact of contamination on this compound production?
-
Competition for Nutrients: Contaminating microorganisms compete with Aspergillus for essential nutrients in the culture medium, which can limit the resources available for the biosynthesis of this compound.
-
Alteration of Culture Conditions: Bacterial and yeast growth can rapidly change the pH of the culture medium, moving it away from the optimal range for this compound production by Aspergillus.[1]
-
Production of Inhibitory Compounds: Some contaminants may produce their own secondary metabolites that can inhibit the growth of Aspergillus or interfere with the this compound biosynthetic pathway.[11][12]
Q4: Can I salvage a contaminated culture?
A4: It is generally recommended to discard contaminated cultures to prevent the spread of the contaminant to other experiments.[10] Attempting to salvage a culture is often unsuccessful and can compromise your results. However, if the culture is irreplaceable, you can try using antibiotics for bacterial contamination or antifungals for yeast contamination, but this should be a last resort and the potential effects on your experiment must be considered.[4]
Quantitative Data Summary
The following table provides an illustrative example of the potential impact of different types of contamination on this compound yield. Note: This data is hypothetical and intended for illustrative purposes due to the lack of specific published data for this compound.
Table 1: Hypothetical Impact of Contamination on this compound Yield
| Contaminant Type | Contamination Level | Typical Observation | Estimated this compound Yield Reduction |
| Bacteria | Low (10^3 CFU/mL) | Slight increase in turbidity | 5-15% |
| Bacteria | High (10^6 CFU/mL) | Obvious turbidity, pH drop | 40-80% |
| Yeast | Low (10^2 CFU/mL) | Minimal visual change | 10-25% |
| Yeast | High (10^5 CFU/mL) | Visible clumps, pH change | 50-90% |
| Cross-contaminating Mold | Visible colonies | Mycelial mats of different morphology | 30-100% |
Experimental Protocols
Protocol 1: Aseptic Technique for Aspergillus Inoculation
-
Preparation: Before starting, ensure the biological safety cabinet (BSC) is certified and has been running for at least 15 minutes. Disinfect the work surface of the BSC with 70% ethanol.
-
Sterilization: Sterilize all materials that will come into contact with the culture, including media, flasks, pipette tips, and inoculation loops, by autoclaving.
-
Personal Protective Equipment (PPE): Wear a clean lab coat, gloves, and safety glasses.
-
Inoculation:
-
Wipe down all bottles and containers with 70% ethanol before placing them in the BSC.[3]
-
Minimize the time that culture flasks and media bottles are open.
-
When working with open flasks, angle the opening away from you and any direct airflow.
-
Use sterile, individually wrapped pipettes and discard them after a single use.
-
Flame the mouth of glass culture vessels before and after inoculation.
-
-
Incubation: Place the inoculated flasks in a dedicated incubator that is regularly cleaned and disinfected.
Protocol 2: Detection of Bacterial Contamination using Gram Staining
-
Sample Preparation: Using a sterile loop, take a small sample from the suspected contaminated Aspergillus culture. Smear the sample onto a clean glass microscope slide and allow it to air dry. Heat-fix the smear by passing it through a flame three times.
-
Staining:
-
Flood the slide with crystal violet solution for 1 minute, then rinse with water.
-
Flood the slide with Gram's iodine solution for 1 minute, then rinse with water.
-
Decolorize with 95% ethanol for 15-30 seconds, then rinse with water.
-
Counterstain with safranin for 1 minute, then rinse with water and blot dry.
-
-
Microscopy: Examine the slide under a light microscope at 1000x magnification (oil immersion). Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.
Visualizations
Caption: Proposed biosynthetic pathway for this compound in Aspergillus fumigatus.[1][10][13]
Caption: A logical workflow for troubleshooting suspected contamination in Aspergillus cultures.
References
- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of media composition and growth conditions for production of milk-clotting protease (MCP) from Aspergillus oryzae DRDFS13 under solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae [mdpi.com]
- 6. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Mycoprotein Production by Aspergillus oryzae Using Soy Whey as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inducing secondary metabolite production of Aspergillus sydowii through microbial co-culture with Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Sartorypyrone A Gene Cluster Expression
Welcome to the technical support center for the enhancement of Sartorypyrone A gene cluster expression. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the expression of the this compound (spy) biosynthetic gene cluster (BGC).
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound production in the native host (Aspergillus fumigatus) | The spy gene cluster is cryptic or expressed at very low levels under standard laboratory conditions.[1][2] | - Overexpress a global regulator of secondary metabolism, such as LaeA, which has been shown to activate silent BGCs.[3][4][5] - Co-culture with other microorganisms, as inter-species "crosstalk" can induce the expression of silent gene clusters.[6][7] |
| Low yield of this compound in the heterologous host (Aspergillus nidulans) | 1. Suboptimal growth and morphology of the host strain in liquid culture. 2. Insufficient precursor supply for the biosynthetic pathway. 3. Inefficient induction of the promoter system used to drive BGC expression. | 1. Delete the agsB gene in the A. nidulans host. This gene encodes an α-1,3-glucan synthase, and its deletion leads to dispersed hyphal growth in liquid culture, which can increase metabolite yields.[1] 2. Consider deleting highly expressed native BGCs in the host strain to increase the pool of precursors like acetyl-CoA and malonyl-CoA available for this compound biosynthesis.[1] 3. If using the alcA promoter, ensure complete glucose repression is lifted and use an appropriate inducer like methyl-ethyl-ketone (MEK).[1] |
| Incorrect or unexpected metabolite profile | 1. Incorrect annotation or refactoring of a gene in the cluster, leading to a non-functional enzyme. 2. Promiscuous activity of enzymes within the pathway, such as the terpene cyclase (SpyD). | 1. Verify the start site of refactored genes. For example, the acetyltransferase (SpyB) in the spy cluster required refactoring at the second annotated start site to be functional.[1] 2. The terpene cyclase SpyD is known to produce both bicyclic and monocyclic meroterpenoids. This is an inherent characteristic of the enzyme.[1] |
| Difficulty detecting this compound and related compounds | Low production levels may be below the detection limit of standard LC/MS analysis. | Use extracted ion chromatogram (EIC) mode in mass spectrometry, targeting the known masses of sartorypyrones to confirm their presence even at low concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for expressing the cryptic this compound gene cluster from Aspergillus fumigatus?
A1: The most successful strategy reported is the heterologous expression of the entire this compound (spy) biosynthetic gene cluster in a host organism like Aspergillus nidulans.[1][8][9] This approach involves transferring the gene cluster from its native organism, where it is often silent, to a host that is more amenable to genetic manipulation and metabolite production.[1][2]
Q2: How can the yield of sartorypyrones be improved in an A. nidulans expression system?
A2: To increase yields, several genetic modifications to the A. nidulans host are recommended. Deleting the agsB gene, which is involved in cell wall synthesis, leads to a more dispersed growth in liquid culture and has been shown to increase metabolite production.[1] Additionally, creating a "genetic dereplication" strain by deleting major native secondary metabolite pathways can reduce the complexity of the metabolite profile and potentially increase the availability of precursors for sartorypyrone biosynthesis.[1]
Q3: What is the role of the LaeA protein in this compound production?
A3: LaeA is a global regulator of secondary metabolism in many filamentous fungi.[3][4][10][11] While not a part of the spy gene cluster itself, overexpressing laeA can activate the expression of otherwise silent or lowly expressed gene clusters.[3][5] In the context of the native producer, activating LaeA could switch on the spy cluster. Co-overexpression of laeA and another regulator, llmG, in an A. nidulans strain containing the reconstructed spy BGC, confirmed the production of this compound and G.[1]
Q4: Are all the genes in the predicted spy BGC from A. fumigatus essential for sartorypyrone biosynthesis?
A4: No. Studies involving targeted gene deletions have shown that some genes within the predicted cluster, such as Afu8g02420, Afu8g02430, and Afu8g02440, are not involved in the biosynthesis of sartorypyrones.[1] The core biosynthetic genes have been identified as homologous to those in the this compound (sre) BGC in Aspergillus felis.[1]
Q5: What is the initial precursor molecule for the sartorypyrone backbone?
A5: The polyketide synthase gene in the cluster, spyA, produces triacetic acid lactone (TAL), which serves as a key precursor for the sartorypyrone scaffold.[1][8]
Experimental Protocols
Protocol 1: Heterologous Expression of the spy BGC in A. nidulans using Gene Refactoring
This protocol outlines the process of placing each gene of the spy BGC under the control of an inducible promoter for expression in A. nidulans.
-
Strain Selection : Utilize an A. nidulans strain optimized for heterologous expression, preferably one with major competing secondary metabolite clusters deleted (a "genetic dereplication" strain).[1]
-
Promoter Selection : Use short, inducible promoters such as alcA(p) or aldA(p). These are strongly induced by various alcohols and ketones and repressed by glucose.[1]
-
Fragment Generation : Use fusion PCR to generate DNA fragments where each gene of the spy cluster is fused with the chosen inducible promoter and a terminator sequence.
-
Transformation : Transform the generated DNA fragments into the recipient A. nidulans strain. Due to the size of the cluster, this may require multiple transformation steps.
-
Cultivation and Induction :
-
Grow the transformed A. nidulans strains in a non-repressing medium such as lactose minimal medium (LMM).
-
Induce the expression of the spy genes by adding an inducer, for example, methyl-ethyl-ketone (MEK).[1]
-
-
Metabolite Extraction and Analysis :
-
Separately extract metabolites from the culture medium and the mycelia.
-
Analyze the extracts using LC/MS to identify the production of sartorypyrones by comparing with a control strain that does not contain the spy BGC.[1]
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Heterologous Expression
Caption: Workflow for spy BGC heterologous expression.
Regulatory Network Overview
Caption: Simplified regulatory network for this compound production.
References
- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. laeA Gene Introduction Strategy Enabling the Construction of a Prolific Fungal Secondary Metabolite Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Anticancer Styrylpyrone Biosynthesis in the Medicinal Mushroom Inonotus obliquus Requires Thioredoxin Mediated Transnitrosylation of S-nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Functional Roles of LaeA-like Genes in Fungal Growth, Cellulase Activity, and Secondary Metabolism in Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Global Secondary Metabolite Regulator AcLaeA Modulates Aspergillus carbonarius Virulence, Ochratoxin Biosynthesis, and the Mode of Action of Biopesticides and Essential Oils | MDPI [mdpi.com]
Sartorypyrone A Solubility & Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sartorypyrone A. The information provided aims to address common challenges related to the solubility and handling of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a meroterpenoid natural product isolated from several species of fungi, including Aspergillus fumigatus. It has demonstrated a range of biological activities, including:
-
Antibacterial effects: It is active against Gram-negative bacteria such as E. coli and P. aeruginosa, as well as Gram-positive bacteria, including resistant strains of S. aureus.[1]
-
Antibiofilm properties: It can inhibit the formation of biofilms by S. aureus and B. subtilis.[1]
-
Anticancer activity: this compound has shown in vitro growth inhibitory activity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and A375-C5 (melanoma) cell lines.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several common laboratory organic solvents.[1][3] See the table below for a summary.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or methanol.[1][3] For cell-based assays, DMSO is a common choice. It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) which can then be further diluted in your aqueous assay medium to the desired final concentration. Always ensure the final concentration of the organic solvent in your assay is low enough to not affect the cells or the experimental outcome.
Q4: What is the recommended storage condition for this compound?
A4: For long-term storage, this compound should be kept at -20°C.[1]
Troubleshooting Guide: Solubility Issues in Assays
Problem: I am observing precipitation when I add my this compound stock solution to my aqueous assay medium.
This is a common issue when working with hydrophobic compounds. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | This compound is a hydrophobic molecule and has limited solubility in water. Direct dilution from a highly concentrated stock into an aqueous buffer can cause it to precipitate out of solution. |
| Solution 1: Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. | |
| Solution 2: Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This gradual decrease in solvent concentration can help keep the compound in solution. | |
| Solution 3: Increase Final Solvent Concentration: If your experimental system allows, slightly increasing the final percentage of the organic solvent (e.g., DMSO) in the assay medium can improve solubility. However, it is crucial to run a vehicle control to ensure the solvent concentration itself is not affecting your results. | |
| "Salting Out" Effect | High concentrations of salts in your buffer or media can decrease the solubility of organic compounds. |
| Solution: If possible, try reducing the salt concentration of your buffer. Alternatively, test different buffer systems to find one that is more compatible with this compound. | |
| Temperature Effects | The solubility of some compounds can be temperature-dependent. A sudden change in temperature from a room temperature stock solution to a colder assay plate could induce precipitation. |
| Solution: Allow all solutions and plates to equilibrate to the same temperature before mixing. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [1][3] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][3] |
| Ethanol | Soluble | [1][3] |
| Methanol | Soluble | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 456.6 g/mol ).
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cytotoxicity Assay using a Resazurin-based Method
-
Materials:
-
Target cancer cell line (e.g., MCF-7, NCI-H460, or A375-C5)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
-
-
Procedure:
-
Seed the 96-well plates with your cells at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add the resazurin solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in assays.
References
Technical Support Center: Consistent Sartorypyrone A Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent quantification of Sartorypyrone A.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally more sensitive and selective.
Q2: I am not detecting any this compound in my fungal culture extracts. What could be the reason?
A2: Several factors could lead to the absence of detectable this compound:
-
Incorrect Fungal Strain or Growth Conditions: Ensure you are using a known this compound-producing strain (e.g., certain Aspergillus species) and that the culture conditions (media, temperature, incubation time) are optimal for its production.[1]
-
Inefficient Extraction: The extraction solvent and method may not be suitable for this compound. A robust extraction protocol is crucial for consistent results.
-
Analyte Degradation: this compound may be unstable under your extraction or analysis conditions. Consider factors like pH, temperature, and light exposure.
-
Instrumental Issues: The analytical instrument may not be sensitive enough, or the detection parameters may be incorrect.
Q3: My quantitative results for this compound are inconsistent between batches. What are the likely causes?
A3: Inconsistent results often stem from variability in one or more of the following areas:
-
Extraction Efficiency: Minor variations in extraction time, solvent-to-sample ratio, or agitation can lead to different yields.
-
Matrix Effects: In LC-MS/MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4]
-
Standard Curve Preparation: Inaccuracies in the preparation of calibration standards will directly impact the accuracy of your results.
-
Instrument Performance: Fluctuations in instrument sensitivity or performance can contribute to variability. Regular calibration and maintenance are essential.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: To mitigate matrix effects, consider the following strategies:
-
Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Incompatible mobile phase pH; Column degradation; Sample overload. | Adjust mobile phase pH to ensure this compound is in a single ionic form. Use a new column or a guard column. Dilute the sample. |
| Low Signal Intensity in MS | Ion suppression due to matrix effects; Inefficient ionization. | Implement strategies to minimize matrix effects (see FAQ 4). Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). |
| High Background Noise | Contaminated mobile phase or instrument; Poor quality extraction solvent. | Use HPLC-grade solvents and filter the mobile phase. Run a blank gradient to identify the source of contamination. |
| Retention Time Shift | Change in mobile phase composition; Column aging; Fluctuation in column temperature. | Prepare fresh mobile phase. Equilibrate the column thoroughly before each run. Use a column oven to maintain a consistent temperature. |
| No Recovery After Sample Preparation | Analyte degradation; Inefficient elution from SPE cartridge. | Investigate the stability of this compound under your extraction conditions. Optimize the SPE elution solvent. |
Experimental Protocols
Extraction of this compound from Fungal Culture
This protocol is a general guideline and may require optimization based on the fungal species and culture conditions.
Materials:
-
Fungal culture broth and/or mycelia
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
For the mycelia, perform a solvent extraction by homogenizing the biomass in ethyl acetate.
-
Filter the mycelial extract and combine it with the broth extract.
-
Evaporate the combined organic extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
HPLC-UV Quantification Method
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
LC-MS/MS Quantification Method
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 8 | 5 | 95 |
| 10 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12 | 95 | 5 |
Flow Rate: 0.3 mL/min Ionization Mode: Positive ESI MRM Transitions: (To be determined by infusing a pure standard of this compound. A hypothetical example is provided below)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | Optimized value |
| Fragment 2 | Optimized value | ||
| Internal Standard | [M+H]+ | Fragment 1 | Optimized value |
Visualizations
References
- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize degradation of Sartorypyrone A during extraction
Welcome to the technical support center for Sartorypyrone A. This resource provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the degradation of this compound during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a fungal meroterpenoid, a class of secondary metabolites with a diverse range of biological activities. It contains an α-pyrone ring structure, which is common in many natural products.[1][2][3] The stability of this compound is a critical concern during extraction and purification because degradation can lead to reduced yields, loss of biological activity, and the generation of confounding artifacts in analytical results.
Q2: What are the primary factors that can cause this compound degradation during extraction?
Based on the general stability of fungal secondary metabolites and compounds containing α-pyrone moieties, the primary factors contributing to the degradation of this compound are likely:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.
-
pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis or rearrangement of the pyrone ring and other functional groups.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.
-
Enzymatic Activity: Residual enzymes from the source organism (e.g., Aspergillus species) can remain active during the initial stages of extraction and modify the compound.[4]
-
Oxidation: Exposure to air and oxidizing agents can also lead to degradation.
Q3: How does temperature affect the stability of this compound and other fungal metabolites?
Storing samples at room temperature is associated with a significantly larger decline in the concentration of fungal secondary metabolites compared to storage at 4°C or -80°C.[5][6] For maximal stability, all extraction steps should be performed at low temperatures (e.g., on ice), and extracts should be stored at -20°C or, preferably, -80°C for long-term preservation.
Q4: What is the likely effect of pH on this compound stability?
While specific data for this compound is limited, the α-pyrone ring in similar compounds is known to be susceptible to pH-mediated degradation. Fungi often modify the ambient pH of their environment, and metabolite production itself can be pH-dependent.[7][8] It is generally recommended to work with buffered solutions close to neutral pH during extraction unless the compound has known stability at a specific pH. Acidification, for example with formic acid, is sometimes used to improve extraction efficiency and protonate the molecule, which can sometimes enhance stability.[9] However, extreme pH should be avoided.
Q5: Is this compound sensitive to light?
Many complex organic molecules are sensitive to light, which can provide the energy for degradative photochemical reactions.[10][11] As a precautionary measure, all procedures involving this compound should be carried out in amber glass vials or with vessels wrapped in aluminum foil to protect the compound from light exposure.
Troubleshooting Guide
Q: My final yield of this compound is consistently low. What are the likely causes and solutions?
A: Low yield is a common problem that can often be traced back to degradation. Consider the following points:
-
Thermal Degradation: Were all extraction and evaporation steps performed at low temperatures?
-
Solution: Keep the sample on ice at all times. Use a rotary evaporator with a chilled water bath, not exceeding 30-35°C.
-
-
Enzymatic Degradation: Was the fungal biomass immediately processed or flash-frozen after harvesting?
-
Solution: Immediately flash-freeze the harvested mycelium in liquid nitrogen to halt all enzymatic processes. Lyophilization (freeze-drying) before extraction can also be an effective strategy.
-
-
Inappropriate Solvent pH: Was the pH of your extraction solvent controlled?
-
Solution: Consider adding a buffer to your solvent or a small percentage of a weak acid like formic acid (e.g., 0.1-1%), which can improve the stability of some fungal metabolites during extraction.[9]
-
-
Light Exposure: Were your samples protected from light?
-
Solution: Use amber glassware and minimize exposure to ambient light throughout the entire process.
-
Q: I observe unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?
A: Yes, the appearance of new, unexpected peaks, often with altered retention times and mass-to-charge ratios, is a strong indicator of degradation.
-
Troubleshooting Steps:
-
Re-extract a fresh sample using an optimized protocol that minimizes exposure to heat, light, and extreme pH.
-
Analyze a standard: If a pure standard of this compound is available, subject it to your extraction conditions (e.g., heat, light) and analyze it to see if the same unknown peaks appear.
-
Time-course study: Analyze your extract immediately after preparation and then again after several hours at room temperature. An increase in the unknown peaks over time confirms degradation.
-
Quantitative Data on Metabolite Stability
| Storage Condition | Relative Stability | General Observations |
| Room Temperature | Low | Significant degradation can occur in a matter of weeks or months.[5][6] |
| 4°C (Refrigerated) | Moderate | Degradation is substantially slowed compared to room temperature.[5][6] |
| -20°C (Freezer) | High | Generally suitable for short- to medium-term storage. |
| -80°C (Ultra-low) | Very High | Considered the optimal condition for long-term storage with minimal degradation.[5][6] |
Note: This table is based on general data for fungal metabolites. Specific stability tests for this compound are recommended for precise quantification.
Diagrams and Workflows
Factors Contributing to this compound Degradation
The following diagram illustrates the key environmental and procedural factors that can lead to the chemical degradation of this compound.
Caption: Key factors that can induce the degradation of this compound.
Optimized Extraction Workflow
This workflow outlines a recommended procedure for extracting this compound from fungal biomass while actively minimizing degradation at each step.
Caption: Optimized workflow for this compound extraction.
Recommended Experimental Protocol
Protocol: Extraction of this compound with Minimized Degradation
This protocol incorporates best practices to limit degradation from heat, light, and enzymatic activity.
1. Materials and Reagents:
-
Fungal biomass (mycelium)
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
-
Chilled mortar and pestle
-
Extraction Solvent: HPLC-grade ethyl acetate or 99.9% methanol with 0.1% formic acid (v/v)
-
Amber glass vials or bottles
-
Centrifuge capable of refrigeration (4°C)
-
Rotary evaporator with a chilled water bath
-
Nitrogen gas line
2. Procedure:
-
Harvesting: Harvest fungal mycelium from the culture medium by filtration. Quickly rinse with distilled water to remove residual media.
-
Enzyme Inactivation: Immediately plunge the harvested mycelium into liquid nitrogen to flash-freeze and halt all metabolic and enzymatic activity.
-
Lyophilization: Freeze-dry the frozen biomass until all water has been removed. This creates a stable, dry powder that is easier to handle and extract. Store the lyophilized powder at -80°C if not used immediately.
-
Homogenization: Pre-chill a mortar and pestle with liquid nitrogen or by placing it in a -80°C freezer. Grind the lyophilized biomass to a fine powder. Perform this step quickly to prevent the sample from warming.
-
Extraction:
-
Transfer the powdered biomass to an amber glass flask.
-
Add cold extraction solvent (pre-chilled to 4°C) at a ratio of 1:10 (e.g., 10 g of powder in 100 mL of solvent).
-
Stir the suspension on a magnetic stir plate in a cold room (4°C) or on an ice bath for 1-2 hours. Protect the flask from light by wrapping it in aluminum foil.
-
-
Clarification:
-
Transfer the slurry to centrifuge tubes.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the biomass.
-
Carefully decant the supernatant (the liquid extract) into a new, clean amber flask.
-
-
Concentration:
-
Concentrate the extract using a rotary evaporator.
-
Ensure the water bath temperature does not exceed 35°C to prevent thermal degradation.
-
Evaporate the solvent until a crude extract or oily residue remains.
-
-
Storage:
-
Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Transfer the final extract to an amber glass vial.
-
Flush the vial with nitrogen gas to displace oxygen and prevent oxidation.
-
Seal the vial tightly and store it at -80°C until further purification or analysis.
-
References
- 1. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH Signaling in Human Fungal Pathogens: a New Target for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum [mdpi.com]
- 9. ukm.my [ukm.my]
- 10. Light-Related Cutaneous Symptoms of Erythropoietic Protoporphyria and Associations With Light Sensitivity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Light-Related Cutaneous Symptoms of Erythropoietic Protoporphyria and Associations With Light Sensitivity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of Sartorypyrone A: A 2D NMR-Centric Approach and Comparison with Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of the fungal secondary metabolite, Sartorypyrone A. We present supporting experimental data, detailed protocols, and a visual workflow to aid in understanding the power and limitations of each method.
This compound, a meroterpenoid produced by certain species of the fungus Aspergillus, has garnered interest due to its biological activities. The precise arrangement of its atoms, or its structure, is critical for understanding its function and for any potential therapeutic development. 2D NMR spectroscopy stands as a powerful and indispensable tool for elucidating the complex structures of natural products like this compound, providing detailed insights into the connectivity of atoms within the molecule.
The Power of 2D NMR in Structure Elucidation
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are fundamental in piecing together the molecular puzzle of a natural product. These techniques provide information on which protons are coupled to each other (COSY), which protons are directly attached to which carbons (HSQC), and long-range correlations between protons and carbons (HMBC), respectively. This network of correlations allows for the unambiguous assignment of the chemical structure.
The workflow for validating a chemical structure using 2D NMR is a systematic process:
Comparative Analysis: 2D NMR vs. Alternative Techniques
While 2D NMR is a cornerstone for structure elucidation, other techniques provide complementary or, in some cases, definitive information. The choice of method often depends on the nature of the sample, the information required, and the availability of instrumentation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Measures nuclear spin interactions through-bond. | Detailed atom connectivity (H-H, C-H, long-range C-H). | Non-destructive; provides unambiguous evidence of the carbon-hydrogen framework. | Requires relatively large amounts of pure sample; can be time-consuming. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight and elemental composition (HRMS); fragmentation patterns can suggest substructures. | High sensitivity; requires very small sample amounts. | Does not provide direct information on atom connectivity or stereochemistry; isomerization can be a challenge.[1][2][3][4][5] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D arrangement of atoms in a crystal lattice, including absolute stereochemistry.[6][7][8][9] | Provides the definitive, unambiguous structure.[6][10] | Requires a suitable single crystal, which can be difficult or impossible to grow.[10] |
| Microcrystal Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals. | High-resolution 3D structures from very small crystals.[11][12][13] | Can be used when crystals are too small for X-ray crystallography; requires minute sample quantities.[11][12][14] | A relatively new technique with less widespread availability. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Information about the presence of chromophores (e.g., conjugated systems).[15][16][17][18][19] | Simple, rapid, and requires small sample amounts. | Provides limited structural information, mainly on conjugated systems.[17] |
Experimental Data for this compound Structure Validation
The structural elucidation of this compound is heavily reliant on the interpretation of its 2D NMR spectra. The following table summarizes the key correlations observed in the COSY and HMBC spectra that are crucial for assembling the molecular structure.
| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HMBC) |
| H-3 | H-4 | C-2, C-4, C-5, C-1' |
| H-4 | H-3 | C-2, C-3, C-5, C-6 |
| H-1' | H-2' | C-2, C-3, C-2', C-3', C-6' |
| H-2' | H-1', H-3' | C-1', C-3', C-4' |
| H-4' | H-5' | C-3', C-5', C-6' |
| H-5' | H-4' | C-3', C-4', C-6' |
| 1-OCH₃ | - | C-1 |
| 6-CH₃ | - | C-5, C-6, C-1' |
Note: This is a representative table based on typical correlations for a Sartorypyrone-type structure. Actual chemical shifts and specific correlations would be determined from the experimental spectra.
Detailed Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Acquisition: Standard ¹H and ¹³C NMR spectra are acquired first to provide an overview of the proton and carbon environments in the molecule.
-
COSY Acquisition: A standard gradient-enhanced COSY (gCOSY) experiment is performed to establish ¹H-¹H spin-spin coupling networks. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (t₁) for adequate resolution, and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
-
HSQC Acquisition: A gradient-enhanced HSQC (gHSQC) experiment is run to determine one-bond ¹H-¹³C correlations. The spectral widths in both dimensions are set to encompass all relevant proton and carbon signals.
-
HMBC Acquisition: A gradient-enhanced HMBC (gHMBC) experiment is performed to identify long-range (typically 2-3 bond) ¹H-¹³C correlations. The long-range coupling constant (JCH) is typically set to a value between 8 and 10 Hz to optimize for the detection of these correlations.
-
Data Processing and Analysis: The acquired 2D data are processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. The resulting 2D spectra are then analyzed to identify cross-peaks, which represent the correlations between nuclei. These correlations are used to piece together the fragments of the molecule and ultimately determine the complete structure.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mass spectrometry in natural product structure elucidation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure Determination of Natural Products by Mass Spectrometry | Annual Reviews [annualreviews.org]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation of natural compounds by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Product Structures by X-Ray Methods - Enlighten Theses [theses.gla.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Unmasking the Molecules: Identifying Compounds in UV-Vis Plant Extracts [greenskybio.com]
- 17. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Application of UV-vis in natural product research | PPTX [slideshare.net]
Unveiling the Bioactive Potential: A Comparative Analysis of Sartorypyrone A and Other Fungal Meroterpenoids
For Immediate Release
A deep dive into the bioactivities of fungal meroterpenoids reveals a landscape of diverse and potent biological effects, with implications for drug discovery and development. This comparative guide critically examines the bioactivity of Sartorypyrone A alongside other notable meroterpenoids—Terretonin, Austinol, and Chevalone—supported by available experimental data.
Meroterpenoids, a class of natural products derived from a combination of terpenoid and polyketide biosynthetic pathways, are a focal point of research due to their structural complexity and wide range of biological activities. This report provides a comparative analysis of this compound, a metabolite produced by the pathogenic fungus Aspergillus fumigatus, with other well-characterized meroterpenoids, offering insights for researchers, scientists, and drug development professionals.
Quantitative Bioactivity Profile
To facilitate a clear comparison, the available quantitative data on the cytotoxic and antimicrobial activities of these meroterpenoids are summarized below.
| Compound | Bioactivity Type | Cell Line / Organism | IC50 / MIC | Reference |
| This compound | Cytotoxicity | Data Not Available | - | - |
| Anti-inflammatory | Data Not Available | - | - | |
| Antibacterial | Data Not Available | - | - | |
| Terretonin N | Cytotoxicity | SKOV3 (Ovarian Adenocarcinoma) | 1.2 µg/mL | [1] |
| Cytotoxicity | PC-3 (Metastatic Prostate) | 7.4 µg/mL | [1] | |
| Antibacterial | Gram-positive bacteria | High activity | - | |
| Austinol-type | Insecticidal | Helicoverpa armigera Hubner larvae | 100-200 µg/mL | - |
| Chevalone Derivative | Cytotoxicity | SF-268 (Glioblastoma) | 12.75 µM | - |
| Cytotoxicity | MCF-7 (Breast Cancer) | 9.29 µM | - | |
| Cytotoxicity | A549 (Lung Cancer) | 20.11 µM | - | |
| Chevalones H-M | Antibacterial | Various | 6.25–100 μg/mL | - |
Mechanism of Action and Signaling Pathways
The selected meroterpenoids exhibit their biological effects through diverse mechanisms, primarily centered around the induction of apoptosis in cancer cells.
Terretonin N has been shown to be a potent inducer of apoptosis in human prostate and ovarian cancer cells. While the precise molecular mechanism is still under investigation, studies indicate that its cytotoxic activity proceeds via the apoptotic pathway with minimal induction of necrosis.[1]
Chevalone E has demonstrated a synergistic effect with the chemotherapeutic drug doxorubicin in breast cancer cells. This suggests that Chevalone E may modulate signaling pathways that enhance the efficacy of conventional anticancer agents, a promising area for combination therapy research.
The general mechanism of apoptosis induction often involves a cascade of signaling events, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A simplified representation of a generic apoptosis signaling pathway is provided below.
Experimental Protocols
Standardized methodologies are crucial for the reliable comparison of bioactivity data. Below are outlines of common experimental protocols used to assess the cytotoxic and antibacterial activities of meroterpenoids.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The meroterpenoid of interest is serially diluted to a range of concentrations and added to the wells. A control group receives only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[2][3][4]
Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The meroterpenoid is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Conclusion
This comparative guide highlights the significant yet varied bioactivities of the selected fungal meroterpenoids. While Terretonin and Chevalones exhibit promising cytotoxic and antibacterial properties with defined inhibitory concentrations, the bioactivity profile of this compound remains largely uncharacterized, presenting a compelling area for future investigation. The synergistic potential of compounds like Chevalone E underscores the importance of exploring these natural products for novel therapeutic strategies. Further research, including detailed mechanistic studies and the generation of quantitative bioactivity data for understudied compounds like this compound and Austinol, is essential to fully unlock the therapeutic potential of this diverse class of fungal metabolites.
References
- 1. Production of Terretonin N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Genomic Guide to Sartorypyrone A Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Sartorypyrone A, a fungal secondary metabolite, has garnered interest for its potential biological activities. Understanding the genetic machinery behind its production is crucial for harnessing its therapeutic potential and for bioengineering novel derivatives. This guide provides a comparative genomic overview of fungi known to produce this compound and related compounds, offering insights into the conservation and divergence of their biosynthetic pathways.
Genomic Comparison of Key Fungal Species
A comparative analysis of the genomic features of fungi implicated in the production of this compound and related meroterpenoids reveals variations in genome size, gene content, and the number of predicted secondary metabolite biosynthetic gene clusters (BGCs). These differences can influence the metabolic diversity and adaptive capabilities of each species.
| Fungal Species | Genome Size (Mb) | Predicted Protein-Coding Genes | GC Content (%) | Predicted Secondary Metabolite BGCs | Reference Strain |
| Aspergillus fumigatus | 29.4 | 9,926 | 49.9 | ~33-36 | Af293[1] |
| Neosartorya fischeri | 32.6 | 10,407 | Not specified | Not specified | NRRL 181[2][3] |
| Penicillium crustosum | ~33 | ~11,000 | 48 | Not specified | IBT 35664[4] |
| Aspergillus versicolor | Not specified | Not specified | Not specified | Not specified | IMB17-055[5] |
| Aspergillus felis | Not specified | Not specified | Not specified | Not specified | Not specified |
The Sartorypyrone Biosynthetic Gene Cluster: A Comparative Look
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). In Aspergillus fumigatus, this has been identified as the spy BGC.[6] This cluster shows significant homology to the sre BGC in Aspergillus felis, responsible for this compound and D production, and the cle BGC in Aspergillus versicolor, which produces the related compound chevalone E.[7]
| Gene (A. fumigatus spy BGC) | Locus Tag (Af293) | Proposed Function | Homolog in A. felis sre BGC | Homolog in A. versicolor cle BGC |
| spyA | Afu8g02350 | Non-reducing polyketide synthase (NR-PKS) | sreA | cle1[8] |
| spyB | Afu8g02360 | FAD-dependent monooxygenase | sreB | cle3[8] |
| spyC | Afu8g02370 | Acyltransferase | sreC | Not specified |
| spyD | Afu8g02380 | Cytochrome P450 monooxygenase | sreD | cle2[8] |
| spyE | Afu8g02390 | Terpene cyclase | sreE | cle7[8] |
| spyF | Afu8g02400 | Geranylgeranyl diphosphate synthase | sreF | cle6[8] |
| spyG | Afu8g02410 | Prenyltransferase | sreG | cle5[8] |
| Not in spy BGC | Not applicable | Not applicable | Not specified | cle4 (Cytochrome P450)[8] |
Visualizing the Biosynthetic Pathway and Experimental Workflow
To facilitate a deeper understanding of the molecular processes and research methodologies, the following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway of this compound and a typical experimental workflow for identifying and characterizing such pathways.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for BGC characterization.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway in A. fumigatus involved a series of key experimental procedures.[9]
Heterologous Expression of the spy BGC in Aspergillus nidulans
-
Strain Selection: An Aspergillus nidulans strain with a reduced secondary metabolite background is used as the expression host to minimize interference from native compounds.
-
Gene Cluster Amplification: The entire spy biosynthetic gene cluster is amplified from the genomic DNA of Aspergillus fumigatus Af293 using PCR.
-
Vector Construction: The amplified BGC is cloned into an expression vector under the control of an inducible promoter.
-
Transformation: The expression vector is introduced into the A. nidulans host strain using protoplast transformation.
-
Cultivation and Induction: Transformed fungal strains are cultivated in appropriate media, and the expression of the BGC is induced.
-
Metabolite Analysis: Culture extracts are analyzed by High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of new secondary metabolites.
Structure Elucidation of Novel Compounds
-
Purification: The novel metabolites are purified from large-scale fungal cultures using chromatographic techniques.
-
Spectroscopic Analysis: The chemical structures of the purified compounds are determined using a combination of:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the carbon-hydrogen framework and stereochemistry.
-
Microcrystal Electron Diffraction (MicroED): For definitive structure determination of crystalline compounds.
-
Targeted Gene Deletion and Functional Analysis
-
Deletion Cassette Construction: A deletion cassette containing a selectable marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed.
-
Transformation and Selection: The deletion cassette is transformed into the A. nidulans strain expressing the spy BGC. Transformants are selected based on the marker.
-
Verification: Successful gene deletion is confirmed by PCR and Southern blot analysis.
-
Metabolite Profiling of Mutants: The metabolite profiles of the gene deletion mutants are compared to the parent strain to identify accumulated intermediates or the absence of the final product, thereby inferring the function of the deleted gene.
Phylogenetic Relationships
The fungi known to produce this compound and related compounds belong to the phylum Ascomycota, with the majority falling within the genus Aspergillus. Phylogenetic analysis based on conserved gene sequences reveals the evolutionary relationships between these species, providing a framework for understanding the evolution of their secondary metabolic pathways. Aspergillus fumigatus, Aspergillus felis, and Neosartorya fischeri are all classified within Aspergillus section Fumigati, highlighting their close genetic relationship.[10][11] Aspergillus versicolor belongs to a different section, Versicolores, indicating a more distant evolutionary relationship, which may account for the production of a related but distinct compound, chevalone E.[12] Penicillium species form a sister genus to Aspergillus, and while some species are prolific producers of other meroterpenoids, a definitive this compound-producing BGC has yet to be characterized in this genus.[11][13]
Caption: Simplified phylogenetic tree of relevant fungi.
References
- 1. journals.asm.org [journals.asm.org]
- 2. uniprot.org [uniprot.org]
- 3. Genomic Islands in the Pathogenic Filamentous Fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillium crustosum genome assembly ASM2882740v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BGC0002603 [mibig.secondarymetabolites.org]
- 9. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Phylogeny, identification and nomenclature of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrometric Characterization of Clinical and Environmental Isolates of Aspergillus Series Versicolores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studiesinmycology.org [studiesinmycology.org]
Unraveling the Assembly Line of a Fungal Bioactive: A Comparative Guide to the Biosynthesis of Sartorypyrone A
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. This guide provides a comprehensive comparison of the proposed biosynthetic pathway of Sartorypyrone A, a fungal meroterpenoid with noted biological activities, against related biosynthetic routes. We delve into the experimental data that validates the proposed pathway, offering detailed protocols and clear data presentation to support further research and development.
Executive Summary
This compound is a meroterpenoid natural product synthesized by a dedicated biosynthetic gene cluster (BGC). The proposed pathway, elucidated through heterologous expression and targeted gene deletion in the model fungus Aspergillus nidulans, begins with the formation of triacetic acid lactone (TAL) by a non-reducing polyketide synthase (NR-PKS). A series of enzymatic modifications, including prenylation, epoxidation, cyclization, and acetylation, then sequentially assemble the final complex structure. This guide compares the this compound (spy) biosynthetic gene cluster from Aspergillus fumigatus with the homologous sre cluster from Aspergillus felis (producing Sartorypyrone D) and the cle cluster from Aspergillus versicolor (producing Chevalone E), highlighting key enzymatic differences that lead to structural diversity.
Data Presentation: Validating the Pathway through Gene Deletions
The validation of the proposed this compound biosynthetic pathway heavily relies on the systematic inactivation of genes within the spy biosynthetic gene cluster and the subsequent analysis of the resulting metabolic profiles. The following table summarizes the key findings from these gene deletion experiments, showcasing the accumulation of specific intermediates or the absence of downstream products, which collectively function as a roadmap of the biosynthetic process.[1] While precise quantitative yields are not extensively reported in the primary literature, the qualitative impact of each gene deletion provides strong evidence for its function.
| Gene Deletion | Key Enzyme | Observed Metabolite Profile | Inferred Function of the Enzyme |
| ΔspyA | Non-reducing Polyketide Synthase (NR-PKS) | Absence of all pathway-related metabolites. | Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone, triacetic acid lactone (TAL).[1] |
| ΔspyB | Acetyltransferase | Accumulation of Sartorypyrone D and Sartorypyrone F.[1] | Responsible for the final acetylation step, converting Sartorypyrone D and F to this compound and G, respectively.[1] |
| ΔspyC | FAD-dependent monooxygenase | Accumulation of a geranylgeranylated TAL derivative.[1] | Catalyzes the epoxidation of the prenyl chain, a crucial step for subsequent cyclization. |
| ΔspyD | Terpene cyclase | Accumulation of uncyclized, prenylated polyketides (Sartorypyrone E and an epoxide intermediate).[1][2] | Mediates the complex cyclization of the epoxidized prenyl chain to form the characteristic decalin ring system of the sartorypyrones.[1] |
| ΔspyE | Geranylgeranyl pyrophosphate (GGPP) synthase | Production of shunt products derived from farnesyl pyrophosphate (FPP) instead of GGPP.[1] | Synthesizes the GGPP molecule that is attached to the polyketide core. |
| ΔspyF | Prenyltransferase | Accumulation of TAL.[1] | Catalyzes the attachment of the geranylgeranyl group from GGPP to the TAL core. |
Comparative Analysis of Related Biosynthetic Pathways
The spy gene cluster from A. fumigatus shares significant homology with other known meroterpenoid BGCs, most notably the sre cluster in A. felis and the cle cluster in A. versicolor.[1][3] This homology provides a fascinating glimpse into the evolution of chemical diversity in fungi.
The biosynthesis of both sartorypyrones and chevalones begins with the formation of TAL, which is subsequently geranylgeranylated and epoxidized.[3] The key divergence in these pathways lies in the activity of the terpene cyclases. The terpene cyclase in the chevalone pathway, Cle3, produces the pentacyclic structure of Chevalone E.[3] In contrast, the terpene cyclase in the sartorypyrone pathway, Sre3, leads to the formation of the monocyclic terpenoid moiety found in Sartorypyrone D.[3] The promiscuity of the terpene cyclase SpyD in the spy cluster is noteworthy, as it can produce both bicyclic and monocyclic products.[1]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway was made possible through a combination of cutting-edge molecular biology and analytical chemistry techniques. Below are detailed methodologies for the key experiments.
Heterologous Expression in Aspergillus nidulans
The spy biosynthetic gene cluster from A. fumigatus was heterologously expressed in an A. nidulans host strain engineered for reduced background secondary metabolite production.[1][4]
-
Gene Amplification and Assembly: Each gene in the spy cluster was amplified from A. fumigatus genomic DNA. The genes were then placed under the control of an inducible promoter, such as the alcA promoter, using fusion PCR.[4]
-
Transformation: The assembled gene constructs were introduced into protoplasts of the A. nidulans host strain. Transformants were selected based on nutritional markers.[4]
-
Cultivation and Induction: Transformed fungal strains were cultivated in a suitable medium. The expression of the spy gene cluster was induced by transferring the mycelia to a medium containing an inducer (e.g., ethanol for the alcA promoter) and lacking glucose (which represses the promoter).[1]
-
Metabolite Extraction: After a period of induced cultivation, the fungal mycelia and the culture medium were extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced secondary metabolites.[5]
Targeted Gene Deletion
To determine the function of individual genes within the spy cluster, targeted gene deletion strains were created in the heterologous expression host.
-
Deletion Cassette Construction: A deletion cassette for each target gene was constructed using fusion PCR. This cassette typically contains a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation and Selection: The deletion cassette was transformed into the A. nidulans strain expressing the complete spy cluster. Homologous recombination results in the replacement of the target gene with the selectable marker.
-
Verification: Successful gene deletion was confirmed by diagnostic PCR.
Metabolite Analysis by HRESIMS and NMR
The chemical structures of the produced metabolites were determined using high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5]
-
Chromatographic Separation: The crude extracts were first separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled to a photodiode array (PDA) detector and a mass spectrometer. A C18 column is typically used with a gradient of water and acetonitrile, often with a small amount of formic acid.[5][6]
-
HRESIMS Analysis: HRESIMS provides highly accurate mass measurements of the parent ions, allowing for the determination of the elemental composition of the metabolites.[5][6]
-
NMR Spectroscopy: For structural elucidation of novel compounds or confirmation of known structures, metabolites were purified by preparative or semi-preparative HPLC. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were then acquired to determine the precise chemical structure and stereochemistry.[1]
Mandatory Visualizations
Figure 1. Proposed biosynthetic pathway of this compound.
References
- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Branching and converging pathways in fungal natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Sartorypyrone A and Other Aspergillus Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
The genus Aspergillus is a rich source of structurally diverse secondary metabolites, which are small molecules not essential for growth but confer selective advantages, such as defense against other microorganisms.[1] These compounds, including polyketides, terpenoids, and alkaloids, exhibit a wide range of biological activities, making them valuable candidates for drug discovery and biotechnological applications.[2] Among these, Sartorypyrone A, a meroterpenoid produced by species like Aspergillus fumigatus, has garnered interest.[1][3][4] This guide provides a comparative overview of this compound against other prominent Aspergillus secondary metabolites, supported by experimental data and detailed protocols.
Comparative Biological Activity
The cytotoxic and antimicrobial activities of secondary metabolites are critical indicators of their therapeutic potential. Below is a summary of the inhibitory concentrations (IC50) of various Aspergillus metabolites against different cell lines and pathogens.
| Metabolite/Extract | Target Organism/Cell Line | Assay Type | IC50 Value (µg/mL) | Source Species |
| This compound | - | - | Data Not Available | Aspergillus fumigatus |
| Ergosterol Peroxide | Herpes Simplex Virus-1 (HSV-1) | Antiviral Assay | 11.01 | Aspergillus aculeatus |
| Secalonic Acid F | Plasmodium falciparum | Antimalarial Assay | 1.47 | Aspergillus aculeatus |
| Variecolin | Plasmodium falciparum | Antimalarial Assay | 1.03 | Aspergillus aculeatus |
| A. quadrilineatus Extract | - | Anti-inflammatory | 280.00 ± 0.43 | Aspergillus quadrilineatus |
| A. wentii Extract | - | Antioxidant (DPPH) | 131.85 ± 0.72 | Aspergillus wentii |
| Endophytic Fungus 1.2.11 Extract | Raji Cells (Burkitt's lymphoma) | Cytotoxicity (24h) | 58.35 | Endophyte from B. javanica |
| Endophytic Fungus 1.2.11 Extract | NS-1 Cells (Myeloma) | Cytotoxicity (48h) | 66.24 | Endophyte from B. javanica |
| Endophytic Fungus 1.2.11 Extract | HeLa Cells (Cervical cancer) | Cytotoxicity (48h) | 219.97 | Endophyte from B. javanica |
| Endophytic Fungus 1.2.11 Extract | Vero Cells (Normal kidney) | Cytotoxicity (48h) | 656.82 | Endophyte from B. javanica |
Key Aspergillus Metabolites: A Closer Look
Aspergillus species produce a vast arsenal of bioactive compounds. Besides this compound, other significant metabolites include:
-
Gliotoxin: A well-known virulence factor in A. fumigatus.[8]
-
Fumagillin: An angiogenesis inhibitor.[8]
-
Helvolic Acid: A fusidane-type triterpenoid with antibiotic properties.[8]
-
Pyripyropenes: Meroterpenoids that have been investigated for their various biological activities.[9]
-
Aflatoxins: Potent mycotoxins produced by species like A. flavus, known for their toxicity.[10]
The production of these metabolites can be influenced by culture conditions, highlighting the importance of methods like the "One Strain Many Compounds" (OSMAC) approach to explore the full chemical diversity of a single fungal strain.[9]
Experimental Protocols
Protocol 1: Fungal Culture and Metabolite Extraction
This protocol outlines a general procedure for cultivating Aspergillus species and extracting secondary metabolites for analysis.
1. Fungal Inoculation and Fermentation:
- Prepare a suitable liquid or solid-state fermentation medium (e.g., Potato Dextrose Broth/Agar).
- Inoculate the sterile medium with spores or mycelia of the desired Aspergillus strain.
- Incubate the culture under appropriate conditions (e.g., 28-37°C, with or without shaking) for a specified period (e.g., 7-21 days) to allow for fungal growth and metabolite production.
2. Extraction of Secondary Metabolites:
- Following incubation, separate the fungal biomass from the culture broth by filtration.
- Homogenize the mycelia and extract with an organic solvent such as ethyl acetate or methanol.
- Perform a liquid-liquid extraction on the culture filtrate using the same organic solvent.
- Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[11]
3. Purification:
- Subject the crude extract to chromatographic techniques (e.g., column chromatography over silica gel, Sephadex LH-20, or HPLC) to isolate individual compounds.[2]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a common method for assessing the cytotoxic effects of fungal metabolites on cancer and normal cell lines.
1. Cell Culture and Seeding:
- Maintain the selected cell line (e.g., HeLa, MCF-7, Vero) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified 5% CO2 atmosphere.[11]
- Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the purified fungal metabolite or crude extract in the cell culture medium.
- Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 1 to 100 µg/mL).[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for a specified duration (e.g., 24 or 48 hours).[7]
3. Cell Viability Assessment:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
Visualizations
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the proposed biosynthetic pathway for Sartorypyrones and a typical workflow for evaluating the cytotoxicity of fungal secondary metabolites.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Secondary Metabolites, Biological Activities, and Industrial and Biotechnological Importance of Aspergillus sydowii [mdpi.com]
- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Secondary Metabolites and Their Biological Activity from Aspergillus aculeatus KKU-CT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 8. The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites [frontiersin.org]
- 11. sphinxsai.com [sphinxsai.com]
A Comparative Analysis of the Bioactivity of Natural vs. Recombinantly Produced Sartorypyrone A
For Researchers, Scientists, and Drug Development Professionals
Sartorypyrone A, a meroterpenoid natural product, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a detailed comparison of the bioactivity of this compound derived from its natural fungal producers versus a recombinantly produced version. This objective analysis is supported by available experimental data, detailed methodologies for key bioassays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a secondary metabolite produced by several fungal species, including Aspergillus fumigatus, Aspergillus felis, and Neosartorya fischeri.[1] Its chemical structure consists of a pyrone ring linked to a diterpene moiety. The "synthetic" counterpart discussed in this guide refers to this compound produced through heterologous expression, where the biosynthetic gene cluster from a natural producer is expressed in a host organism like Aspergillus nidulans. This method allows for controlled and potentially scalable production of the compound.
Bioactivity Comparison: Natural vs. Recombinant
Direct comparative studies quantifying the bioactivity of naturally isolated versus recombinantly produced this compound are limited in publicly available literature. However, research on this compound from natural sources provides a benchmark for its biological effects.
Anticancer Activity
While several studies have alluded to the anticancer potential of this compound and related compounds, specific IC50 values against common cancer cell lines such as MCF-7 (breast), NCI-H460 (lung), and A375-C (melanoma) are not consistently reported in the available literature. One study noted that at a concentration of 5 µg/mL, this compound isolated from Neosartorya spinosa did not exhibit cytotoxicity in 6E8 cells, a cell line used to study ependymoma.[2] This suggests a degree of selectivity in its cytotoxic profile.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.
Antibacterial Activity
The antibacterial potential of this compound has been suggested, with related pyrone compounds showing activity against various bacterial strains. However, specific minimum inhibitory concentration (MIC) values for this compound against common bacterial pathogens are not yet well-documented.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for this compound, primarily from natural sources. Data for recombinantly produced this compound is needed for a direct comparison.
| Bioactivity Assay | Cell Line/Organism | Test Compound | Result | Source |
| Cytotoxicity | 6E8 | Natural this compound | No cytotoxicity observed at 5 µg/mL | [2] |
| NF-κB Inhibition | 6E8 (Luciferase Reporter) | Natural this compound | Significant inhibition of NF-κB activity | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays relevant to the assessment of this compound's bioactivity.
Heterologous Expression of this compound in Aspergillus nidulans
The production of "synthetic" this compound can be achieved through heterologous expression of its biosynthetic gene cluster in a suitable host organism.
Experimental Workflow:
Workflow for heterologous expression of this compound.
Protocol:
-
Gene Cluster Identification: The biosynthetic gene cluster for this compound is identified in a producing fungal strain (e.g., Aspergillus fumigatus) using bioinformatic tools.
-
Vector Construction: The identified genes are cloned into an expression vector suitable for Aspergillus nidulans.
-
Transformation: The expression vector is introduced into a suitable A. nidulans host strain.
-
Fermentation: The transformed fungal strain is cultivated in a suitable medium under conditions that induce the expression of the biosynthetic genes.
-
Extraction and Purification: this compound is extracted from the culture broth and mycelium using organic solvents and purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, NCI-H460, A375-C) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound (natural and recombinant) and a vehicle control.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity (NF-κB Luciferase Reporter Assay)
This assay measures the inhibition of NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: After 24 hours, the cells are pre-treated with different concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC Assay)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth.
-
Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway Analysis
This compound has been shown to modulate the NF-κB signaling pathway. Understanding this interaction is key to elucidating its mechanism of action.
NF-κB Signaling Pathway Inhibition by this compound:
Inhibition of the NF-κB pathway by this compound.
Conclusion
This compound, both from natural and recombinant sources, presents a promising scaffold for drug discovery, particularly in the areas of anti-inflammatory and potentially anticancer therapies. The available data indicates that it can inhibit the pro-inflammatory NF-κB pathway without exhibiting broad cytotoxicity. However, a significant data gap exists in the direct, quantitative comparison of bioactivities between this compound produced naturally and that produced via heterologous expression. Further research, including head-to-head comparative studies using standardized protocols, is essential to fully elucidate the therapeutic potential of this interesting natural product and to determine the viability of recombinant production for pharmaceutical applications.
References
A Comparative Guide to Assessing the Purity of Sartorypyrone A
For researchers in drug discovery and natural product chemistry, establishing the purity of a bioactive compound is a critical step to ensure reliable and reproducible experimental results. Sartorypyrone A, a fungal meroterpenoid with promising biological activities, is no exception. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound samples, complete with experimental protocols, quantitative performance data, and visual aids to facilitate understanding.
Introduction to this compound and the Importance of Purity
Common Potential Impurities in this compound Samples:
Based on the known biosynthetic pathway of sartorypyrones, potential impurities in samples isolated from fungal cultures may include other members of the sartorypyrone family (e.g., Sartorypyrone B, D) and biosynthetic precursors. For synthetically derived this compound, impurities would be related to the specific chemical route employed and may include isomers, unreacted starting materials, and reaction byproducts.
Analytical Methodologies for Purity Assessment
The choice of analytical method for purity assessment depends on several factors, including the required level of sensitivity, the nature of the expected impurities, and the availability of instrumentation. Here, we compare three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for purity determination. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The UV detector quantifies the separated compounds by measuring their absorbance at a specific wavelength.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation of the main compound from potential impurities with varying polarities. A common mobile phase system is a mixture of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Gradient Program: A starting condition of a lower organic phase concentration (e.g., 50% acetonitrile) is held for a few minutes, followed by a linear increase to a higher concentration (e.g., 95% acetonitrile) over 15-20 minutes. The column is then washed with a high concentration of the organic phase and re-equilibrated to the initial conditions.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.
-
Sample Preparation: A stock solution of the this compound sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to an appropriate concentration for injection (e.g., 10-100 µg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities, even at very low levels.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
LC Conditions: The HPLC conditions (column, mobile phase, gradient) are generally similar to those used for HPLC-UV analysis.
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray ionization (ESI) is a common choice for compounds like this compound.
-
Polarity: Both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound and its potential impurities.
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specified mass range, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantifying known impurities.
-
-
Sample Preparation: Sample preparation is similar to that for HPLC-UV, although lower concentrations may be required due to the higher sensitivity of the MS detector.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering highly uniform radiofrequency pulses.
-
Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) is accurately weighed and added to a precisely weighed amount of the this compound sample.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., deuterated chloroform, deuterated methanol).
-
Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse experiment is typically used.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure complete relaxation of all nuclei between scans. This is crucial for accurate quantification.
-
Number of Scans: An appropriate number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing: The spectrum is carefully phased and baseline corrected. The integrals of specific, well-resolved signals from both this compound and the internal standard are determined.
-
Calculation: The purity of the this compound sample is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of the three analytical methods for the purity assessment of compounds structurally similar to this compound, such as other diterpenoid lactones.[2][3][4] It is important to note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 10 ng/mL | ~0.1 - 1% (of total sample) |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.5 - 50 ng/mL | ~0.5 - 2% (of total sample) |
| **Linearity (R²) ** | >0.999 | >0.995 | Not applicable (direct method) |
| Precision (%RSD) | < 2% | < 15% | < 1% |
| Accuracy (% Recovery) | 98-102% | 85-115% | 98-102% |
| Specificity | Moderate | High | High |
Visualizing Workflows and Pathways
To further aid in the understanding of the purity assessment process and the biological context of this compound, the following diagrams have been generated.
This compound has been identified as an inhibitor of the thioredoxin reductase (TrxR) system, a key cellular pathway involved in redox homeostasis.[5][6] The inhibition of this pathway can lead to an increase in oxidative stress and induce apoptosis, making it a target for anticancer drug development.
Comparison with Alternative Compounds
Several other natural and synthetic compounds are known to inhibit the thioredoxin reductase pathway and may serve as comparators in biological studies. It is crucial to assess the purity of these compounds with the same rigor as this compound to ensure that observed biological effects are not due to impurities.
| Compound | Class | Source |
| Curcumin | Polyphenol | Curcuma longa |
| Auranofin | Gold complex | Synthetic |
| Ebselen | Organoselenium compound | Synthetic |
| Quercetin | Flavonoid | Plants |
Conclusion
References
- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Frontiers | The Essential Thioredoxin Reductase of the Human Pathogenic Mold Aspergillus fumigatus Is a Promising Antifungal Target [frontiersin.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Sartorypyrone A
For Immediate Implementation by Laboratory Personnel
Sartorypyrone A, a secondary metabolite of the fungal pathogen Aspergillus fumigatus, requires meticulous handling and disposal to ensure the safety of researchers and the environment.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its origin as a mycotoxin necessitates a cautious approach based on established protocols for similar hazardous compounds. This document provides a comprehensive guide to the proper disposal of this compound, integrating best practices for chemical and biological waste management.
I. Hazard Assessment and Safety Precautions
Given that this compound is produced by a pathogenic fungus, it should be handled as a potentially hazardous substance. Mycotoxins, as a class, can exhibit a range of toxic effects. Therefore, all personnel must adhere to standard laboratory safety protocols when handling this compound.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use a fume hood to avoid inhalation of dust. |
II. Decontamination and Disposal Procedures
The primary goal of this compound disposal is the complete inactivation of any potential biological activity and the safe disposal of the resulting chemical waste. Chemical decontamination is a recommended method for mycotoxins.
Experimental Protocol: Chemical Decontamination of this compound Waste
-
Preparation of Decontamination Solution: Prepare a fresh solution of sodium hypochlorite (bleach). A 10% bleach solution is often recommended for the inactivation of mycotoxins.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, labeled, and chemically resistant container.
-
Working in a fume hood, add the 10% bleach solution to the liquid waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.
-
-
Solid Waste:
-
Solid waste, such as contaminated consumables (e.g., pipette tips, microfuge tubes), should be collected in a clearly labeled biohazard bag.
-
Immerse the solid waste in a 10% bleach solution for at least 30 minutes.
-
-
Disposal:
-
After decontamination, the treated liquid waste should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
The decontaminated solid waste can then be disposed of as biomedical waste.
-
Alternative Disposal Method: Autoclaving
While some mycotoxins are heat-stable, autoclaving can be an effective decontamination step for contaminated labware.[4]
-
Procedure: Contaminated disposable items can be placed in an autoclave-safe biohazard bag and autoclaved at 121°C and 15 psi for at least 60 minutes. Following autoclaving, the waste should be disposed of as biomedical waste.
Important Considerations:
-
Never dispose of untreated this compound down the drain or in general waste.
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
-
Maintain a detailed record of the disposal of this compound.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Spill Response Protocol:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment:
-
Liquids: Absorb the spill with absorbent pads.
-
Solids: Gently cover the spill with wetted paper towels to avoid raising dust.
-
-
Decontamination:
-
Saturate the spill area and absorbent materials with a 10% bleach solution and allow a contact time of at least 30 minutes.
-
-
Cleanup:
-
Collect all contaminated materials into a biohazard bag.
-
Clean the affected surface three times with a detergent solution, followed by a final rinse with water.
-
-
Disposal: Dispose of all cleanup materials as hazardous waste.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
This structured approach ensures that all this compound waste is handled and disposed of in a manner that minimizes risk to laboratory personnel and the environment. By adhering to these procedures, researchers can continue their valuable work while upholding the highest standards of laboratory safety.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A Review of Decontamination of Aspergillus spp. and Aflatoxin Control for Grains and Nuts with Atmospheric Cold Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Sartorypyrone A
For researchers, scientists, and drug development professionals, ensuring safe handling of potent bioactive compounds like Sartorypyrone A is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a meroterpenoid fungal metabolite with demonstrated anticancer and antibacterial properties. Due to its biological activity, it should be handled with care, assuming it is a potentially hazardous compound. The toxicological properties of this compound have not been fully investigated, warranting stringent adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
As a precautionary measure, this compound should be treated as a hazardous substance. Potential routes of exposure include inhalation of the powder, skin contact, eye contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of airborne particles. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper.
-
Weighing: Whenever possible, weigh the solid form of this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Spill Management: In case of a spill, moisten the spilled solid with a damp paper towel to prevent it from becoming airborne. Carefully clean the area and dispose of the cleaning materials as hazardous waste. For liquid spills, use an appropriate absorbent material.
Storage Plan:
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Location | Store in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a labeled, sealed container for hazardous waste. |
| Liquid Waste | Collect in a labeled, sealed, and compatible solvent waste container. |
| Sharps | Dispose of in a designated sharps container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
This structured approach ensures that all safety considerations are addressed, from preparation to disposal, minimizing the risk of exposure and ensuring a safe research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
